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Foundational

The Botanical Blueprint: A Technical Guide to 3-O-Feruloylsucrose in Plants

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 3-O-Feruloylsucrose, a significant phenylpropanoid sucrose ester found wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-O-Feruloylsucrose, a significant phenylpropanoid sucrose ester found within the plant kingdom. The document details its natural sources, biosynthesis, and physiological roles, with a particular focus on its function in cell wall biochemistry. Furthermore, this guide presents detailed methodologies for the extraction, isolation, and characterization of 3-O-Feruloylsucrose, equipping researchers with the necessary protocols to investigate this compound. This work is intended to serve as a comprehensive resource for professionals in phytochemistry, drug discovery, and plant biology, facilitating a deeper understanding and utilization of this bioactive natural product.

Introduction: The Significance of 3-O-Feruloylsucrose

Phenylpropanoid sucrose esters (PSEs) are a diverse class of secondary metabolites widely distributed in the plant kingdom, known for a range of biological activities including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Among these, 3-O-Feruloylsucrose stands out not only for its potential bioactivity but also for its crucial role as a key intermediate in the biosynthesis of essential structural components in certain plants.[3][4] This guide delves into the core aspects of 3-O-Feruloylsucrose, offering a scientific narrative that combines established knowledge with practical, field-proven insights.

Natural Occurrence and Distribution

While PSEs are widespread, the specific isomer 3-O-Feruloylsucrose has been definitively identified in a more select group of plants, primarily within the commelinid monocots. Its presence is intrinsically linked to the unique biochemistry of cell wall synthesis in these species.

Plant SpeciesFamilyPlant PartSignificance
Zea mays (Maize)PoaceaeEmbryo, Cell WallsKey intermediate in the feruloylation of arabinoxylans.[3][4]
Lilium henryi BakerLiliaceaeNot specifiedSource of 3-O-Feruloyl-6′-O-(4-O-β-D-glucopyranosylferuloyl)sucrose, a derivative.[5]
Bistorta manshuriensisPolygonaceaeAerial partsSource of 3,6-di-O-Z-feruloyl sucrose derivatives.[6]

Table 1: Documented Natural Sources of 3-O-Feruloylsucrose and its Derivatives. This table highlights the known plant sources of 3-O-Feruloylsucrose and closely related compounds, underscoring its prevalence in commercially and medicinally important plant families.

The Biosynthetic Pathway: A Sucrose Ferulate Cycle

The biosynthesis of 3-O-Feruloylsucrose is a critical part of a newly elucidated "sucrose ferulate cycle," which is central to the feruloylation of arabinoxylans in the cell walls of commelinid plants.[3][4] This cycle represents a significant evolutionary development in the cell wall architecture of grasses and related species.

The journey begins with the phenylpropanoid pathway, which synthesizes ferulic acid. Ferulic acid is then activated to feruloyl-CoA. The key step in the formation of 3-O-Feruloylsucrose is the transfer of the feruloyl group from feruloyl-CoA to the 3-hydroxyl position of the glucose moiety of sucrose. This reaction is catalyzed by a family of BAHD-type acyltransferases known as sucrose ferulic acid transferases (SFTs).[3][4][7]

In maize, a family of these enzymes (SFT1 to SFT4) has been identified as responsible for this initial feruloylation step.[3][4]

Biosynthesis_of_3_O_Feruloylsucrose cluster_phenylpropanoid Phenylpropanoid Pathway cluster_sucrose_ferulate_cycle Sucrose Ferulate Cycle Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL Three_O_Feruloylsucrose 3-O-Feruloylsucrose Feruloyl_CoA->Three_O_Feruloylsucrose Sucrose Sucrose Sucrose->Three_O_Feruloylsucrose SFT (BAHD Acyltransferase) Arabinoxylans Arabinoxylans in Cell Wall Three_O_Feruloylsucrose->Arabinoxylans

Figure 1: Biosynthetic Pathway of 3-O-Feruloylsucrose. This diagram illustrates the synthesis of 3-O-Feruloylsucrose from phenylalanine via the phenylpropanoid pathway and the subsequent sucrose ferulate cycle.

Physiological Roles in Plants

The primary established physiological role of 3-O-Feruloylsucrose is as a precursor for the feruloylation of arabinoxylans, which are major components of the cell walls in commelinid monocots.[3][4] Ferulic acid moieties attached to arabinoxylans can undergo oxidative coupling to form diferulate cross-links, which significantly increases the strength and rigidity of the cell wall.[8] This cross-linking is crucial for:

  • Structural Integrity: Providing mechanical support to the plant.

  • Defense against Pathogens: Creating a physical barrier that is more resistant to enzymatic degradation by microbial pathogens. Phenylpropanoids and flavonoids, in general, are known to be involved in plant defense responses.[9] Sucrose itself is also implicated in activating plant immune responses.[10][11][12]

  • Regulation of Growth and Development: The proper formation of cell walls is essential for cell expansion and differentiation. A mutant in maize with deficient feruloylation exhibits defective cell walls and embryo abortion, highlighting the critical role of this pathway in plant development.[3][4]

  • Response to Environmental Stress: Phenylpropanoids are known to accumulate in plants in response to various abiotic stresses, suggesting a protective role.[13][14]

Experimental Protocols: Extraction, Isolation, and Characterization

The following protocols provide a framework for the successful extraction, isolation, and characterization of 3-O-Feruloylsucrose from plant material.

Extraction and Purification Workflow

Extraction_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Maize Embryos) Extraction Extraction with 80% Methanol (repeated 3x at room temperature) Plant_Material->Extraction Filtration Filtration and Concentration (under reduced pressure) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (enriched with PSEs) Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel or RP-C18) EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC Preparative HPLC (Normal or Reversed-Phase) Fractions->HPLC Isolated_Compound Isolated 3-O-Feruloylsucrose HPLC->Isolated_Compound

Figure 2: General Workflow for the Extraction and Isolation of 3-O-Feruloylsucrose. This diagram outlines the key steps from plant material to the purified compound.

Step-by-Step Extraction and Initial Fractionation
  • Plant Material Preparation: Collect fresh plant material (e.g., maize embryos) and either freeze-dry or oven-dry at a low temperature (e.g., 40-50°C) to inactivate degradative enzymes.[15][16] Grind the dried material to a fine powder (30-40 mesh) to increase the surface area for extraction.[17]

  • Extraction: Macerate the powdered plant material in 80% methanol at room temperature with occasional shaking for 24 hours.[6] Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[6] Phenylpropanoid sucrose esters are typically enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.[6]

  • Reversed-Phase Column Chromatography: Further purify the fractions containing the target compound using reversed-phase (C18) column chromatography with a methanol-water gradient.[6]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative HPLC on either a normal-phase or reversed-phase column, depending on the nature of the remaining impurities.[6]

Analytical Characterization

For quantification, a validated HPLC method with a Diode Array Detector (DAD) is recommended.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is commonly used.

  • Detection: Monitor at the UV absorbance maxima for ferulic acid esters, typically around 320-330 nm.[6]

  • Quantification: Use an external standard of purified 3-O-Feruloylsucrose to generate a calibration curve.[18][19][20]

LC-MS/MS is a powerful tool for the sensitive detection and structural confirmation of 3-O-Feruloylsucrose, especially for distinguishing it from its isomers.[21]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements to confirm the elemental composition.

  • Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic product ions that can be used for structural elucidation and confirmation.

Unambiguous structure elucidation requires 1D and 2D NMR spectroscopy.

  • 1H NMR: Will show characteristic signals for the feruloyl moiety (aromatic and vinylic protons) and the sucrose backbone.

  • 13C NMR: Provides information on the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule, including the precise location of the feruloyl group on the sucrose core.[6] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for identifying the ester linkage between the feruloyl carbonyl carbon and the C-3 of the glucose unit in sucrose.

Potential Applications and Future Directions

The unique biological roles and chemical structure of 3-O-Feruloylsucrose and other PSEs make them interesting candidates for various applications.

  • Drug Development: As with many natural products, PSEs are being investigated for their therapeutic potential, including antitumor, antioxidant, and glycosidase inhibitory activities.[1][2]

  • Food Science and Nutraceuticals: The antioxidant properties of the feruloyl moiety suggest potential applications as natural food preservatives or functional food ingredients.

  • Biomaterials and Biofuels: Understanding the role of 3-O-Feruloylsucrose in cell wall feruloylation is critical for efforts to modify plant biomass for improved digestibility for animal feed and more efficient conversion to biofuels.[4]

Future research should focus on identifying a wider range of plant sources of 3-O-Feruloylsucrose, further characterizing the SFT enzyme family across different species, and exploring the full spectrum of its physiological roles in plant defense and stress response.

References

  • de Souza, W. R., et al. (2024). A sucrose ferulate cycle linchpin for feruloylation of arabinoxylans in plant commelinids. Nature Plants. [Link]

  • de Souza, W. R., et al. (2024). A sucrose ferulate cycle linchpin for feruloylation of arabinoxylans in plant commelinids. ResearchGate. [Link]

  • Karlen, S. D., et al. (2024). A sucrose ferulate cycle linchpin for ferulyolation of arabinoxylans in plant commelinids. bioRxiv. [Link]

  • Tanaka, R., et al. (2003). Feruloyl Esterases from Suspension-cultured Rice Cells. Plant and Cell Physiology. [Link]

  • Siemens, J., et al. (2014). Sucrose and invertases, a part of the plant defense response to the biotic stresses. Frontiers in Plant Science. [Link]

  • Mierziak, J., et al. (2021). Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. Molecules. [Link]

  • Ruan, Y.-L. (2022). The Role of Sugars in Plant Responses to Stress and Their Regulatory Function during Development. International Journal of Molecular Sciences. [Link]

  • Hasan, M. M., et al. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. [Link]

  • Kim, K. H., et al. (2010). Feruloyl sucrose derivatives from Bistorta manshuriensis. Canadian Journal of Chemistry. [Link]

  • Lattová, E., et al. (2024). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. International Journal of Molecular Sciences. [Link]

  • Panda, P., et al. (2021). Feruloyl Sucrose Esters: Potent and Selective Inhibitors of α-glucosidase and α-amylase. Current Medicinal Chemistry. [Link]

  • Panda, P., et al. (2011). Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics. Current Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Shikimate O-hydroxycinnamoyltransferase. Wikipedia. [Link]

  • da Silva, G. S., et al. (2024). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Plants. [Link]

  • Lattová, E., et al. (2024). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. PMC. [Link]

  • Kırmızıbekmez, H., et al. (2011). 13 C and 1 H NMR data for 10-O-(E)-feruloylmelittoside (1), (CD 3 OD,... ResearchGate. [Link]

  • Hasan, M. M., et al. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers. [Link]

  • Granica, S., et al. (2013). Development and validation of HPLC-DAD-CAD-MS(3) method for qualitative and quantitative standardization of polyphenols in Agrimoniae eupatoriae herba (Ph. Eur). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cásedas, G., et al. (2022). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. Molecules. [Link]

  • Li, Z., et al. (2025). Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey. Food Chemistry. [Link]

  • Eudes, A., et al. (2015). Exploiting the Substrate Promiscuity of Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase to Reduce Lignin. Plant and Cell Physiology. [Link]

  • Pereira, J. A., et al. (2025). Development and evaluation of an HPLC/DAD method for the analysis of phenolic compounds from olive fruits. ResearchGate. [Link]

  • Al Gfri, S. (n.d.). EXTRACTION OF PLANT MATERIAL: Introduction Medicinal plants are the richest bioresource of drugs for traditional systems of med. SlidePlayer. [Link]

  • Renault, H., et al. (2023). Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes. ResearchGate. [Link]

  • Hasan, M. M., et al. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. ResearchGate. [Link]

  • Siemens, J., et al. (2014). Sucrose and invertases, a part of the plant defense response to the biotic stresses. National Center for Biotechnology Information. [Link]

  • Chao, N., et al. (2021). Characterization and functional divergence of the shikimate hydroxycinnamoyl transferase (HCT) gene family in Populus. PeerJ. [Link]

  • Cásedas, G., et al. (2022). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. ResearchGate. [Link]

  • Tonon, K. M. (2015). How can I separate two isomers oligosaccharides using LC-MS? ResearchGate. [Link]

  • Brill, E., et al. (2019). An Overview of Sucrose Synthases in Plants. Frontiers in Plant Science. [Link]

  • Li, Y., et al. (2022). Expression of a Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase 4 Gene from Zoysia japonica (ZjHCT4) Causes Excessive Elongation and Lignin Composition Changes in Agrostis stolonifera. International Journal of Molecular Sciences. [Link]

  • Appenteng, M. K., et al. (2024). A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry. Molecules. [Link]

  • American Chemical Society. (2024). Sucrose interactions with plant cells and tissue: Insights into cryoprotective mechanisms. American Chemical Society. [Link]

  • Rocchetti, G., et al. (2020). HPLC-DAD-qTOF Compositional Analysis of the Phenolic Compounds Present in Crude Tomato Protein Extracts Derived from Food Processing. Molecules. [Link]

  • ResearchGate. (n.d.). Two-dimensional 1H–13C HSQC NMR spectrum of sucrose from the BMRB (red)... ResearchGate. [Link]

  • Lin, H.-Y., et al. (2021). HPLC-DAD-ESI-MS Analysis for Simultaneous Quantitation of Phenolics in Taiwan Elderberry and Its Anti-Glycation Activity. Molecules. [Link]

  • Cho, J.-I., et al. (2023). Sucrose preferentially promotes expression of OsWRKY7 and OsPR10a to enhance defense response to blast fungus in rice. Frontiers in Plant Science. [Link]

  • ResearchGate. (n.d.). 1 h nMr spectral data (δ) of compounds 1-3 (cd 3 od). ResearchGate. [Link]

  • ResearchGate. (n.d.). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Biosynthesis and Metabolic Engineering of 3-O-Feruloylsucrose

Executive Summary 3-O-Feruloylsucrose is a pivotal soluble phenylpropanoid-sucrose ester serving two distinct roles in plant metabolism: as a transient intermediate in the feruloylation of commelinid cell walls (the Sucr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-O-Feruloylsucrose is a pivotal soluble phenylpropanoid-sucrose ester serving two distinct roles in plant metabolism: as a transient intermediate in the feruloylation of commelinid cell walls (the Sucrose Ferulate Cycle ) and as a bioactive secondary metabolite in medicinal species (e.g., Polygala tenuifolia, Bistorta manshuriensis).[1][2]

For drug development professionals, this molecule represents a class of water-soluble phenolic esters with high bioavailability and potent antioxidant/neuroprotective properties. This guide delineates the precise biosynthetic mechanism, enzymatic drivers, and validated protocols for the isolation and characterization of 3-O-Feruloylsucrose.

Part 1: Molecular Architecture and Biosynthetic Pathway

The Metabolic Context

Unlike insoluble cell wall ferulates, 3-O-Feruloylsucrose is a soluble cytosolic metabolite. Its biosynthesis bridges primary metabolism (sucrose) and specialized metabolism (phenylpropanoids).

The Core Reaction: The synthesis is catalyzed by Sucrose Feruloyl Transferases (SFTs) , which belong to the BAHD acyltransferase superfamily. These enzymes transfer the feruloyl moiety from Feruloyl-CoA to the C-3 hydroxyl group of the glucose moiety of sucrose.[1]


[1]
The Sucrose Ferulate Cycle (2024 Breakthrough)

Recent elucidation of the "Sucrose Ferulate Cycle" in maize (Zea mays) has redefined our understanding of this pathway. 3-O-Feruloylsucrose is not merely an end-product but a requisite intermediate for the formation of 3,6-di-O-feruloylsucrose, which subsequently acts as the donor for feruloylation of arabinoxylans in the cell wall.

  • Step 1 (Initiation): SFTs (e.g., ZmSFT1-4) acylate sucrose at the O-3 position.

  • Step 2 (Amplification): A second enzyme, Feruloyl Sucrose Feruloyl Transferase (FSFT), transfers a second feruloyl group to the O-6 position.[1]

  • Step 3 (Incorporation): The feruloyl groups are transferred to cell wall polysaccharides, recycling sucrose.

Pathway Visualization

The following diagram illustrates the flow from the general phenylpropanoid pathway to the specific formation of 3-O-Feruloylsucrose.

BiosynthesisPathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination Cou p-Coumaric Acid Cin->Cou Hydroxylation Fer Ferulic Acid Cou->Fer Methylation FerCoA Feruloyl-CoA Fer->FerCoA CoA Ligation (4CL) FerSuc 3-O-Feruloylsucrose FerCoA->FerSuc Suc Sucrose Suc->FerSuc Acyl Acceptor DiFerSuc 3,6-Di-O-Feruloylsucrose FerSuc->DiFerSuc 2nd Acylation CellWall Feruloylated Arabinoxylans (Cell Wall) DiFerSuc->CellWall Transfer to Polysaccharide PAL PAL C4H C4H COMT COMT/F5H 4 4 CL 4CL SFT SFT (BAHD Acyltransferase) FSFT FSFT

Figure 1: Biosynthetic pathway of 3-O-Feruloylsucrose showing its origin from the phenylpropanoid pathway and its role as a precursor in the Sucrose Ferulate Cycle.

Part 2: Enzymology and Mechanism[3]

The Enzyme: Sucrose Feruloyl Transferase (SFT)

The SFT enzymes are cytosolic Type-V BAHD acyltransferases. Unlike vacuolar transferases (like SCPLs), SFTs utilize CoA-thioesters as high-energy donors.

FeatureSpecification
Superfamily BAHD Acyltransferase
Donor Substrate Feruloyl-CoA (Km ~ 5-20 µM)
Acceptor Substrate Sucrose (Km ~ 1-5 mM)
Reaction pH Optimum pH 6.0 - 7.5
Key Catalytic Motif HXXXD (Histidine acts as general base)
Inhibitors CoA-SH (Product inhibition), Divalent cations (Cu²⁺, Zn²⁺)
Mechanism of Action
  • Binding: Feruloyl-CoA binds to the active site first, followed by sucrose.

  • Deprotonation: The catalytic Histidine residue in the HXXXD motif deprotonates the 3-hydroxyl group of the glucose moiety of sucrose.

  • Nucleophilic Attack: The oxyanion attacks the carbonyl carbon of the thioester bond in Feruloyl-CoA.

  • Release: A tetrahedral intermediate forms and collapses, releasing CoA-SH and 3-O-Feruloylsucrose.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Enzymatic Synthesis and Assay

This protocol validates the presence of functional SFT enzyme in plant extracts or recombinant systems.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 6.5).

  • Substrate A: 200 µM Feruloyl-CoA (synthesized via 4CL or commercial).

  • Substrate B: 10 mM Sucrose.

  • Stop Solution: 10% Acetic Acid or Methanol.

Workflow:

  • Incubation: Mix 10 µg purified enzyme (or 50 µg crude protein extract) with substrates in 100 µL buffer. Incubate at 30°C for 15-30 minutes.

  • Termination: Add 100 µL Stop Solution. Vortex immediately.

  • Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Analysis: Inject 10 µL into HPLC (C18 column).

Validation Criteria:

  • Positive Control: Use recombinant ZmSFT1 or a known feruloyltransferase.

  • Negative Control: Boiled enzyme or reaction without sucrose.

  • Peak Confirmation: 3-O-Feruloylsucrose elutes after sucrose but before free ferulic acid on a reverse-phase gradient.

Protocol B: Extraction and Purification from Plant Tissue

For isolating the metabolite for pharmaceutical screening.

ExtractionWorkflow Step1 Lyophilized Tissue (Maize Anthers/Polygala Root) Step2 Extraction (70% MeOH, 4°C, Sonicate) Step1->Step2 Step3 Clarification (Centrifuge 10k x g) Step2->Step3 Step4 Solid Phase Extraction (Amberlite XAD-2 or C18) Step3->Step4 Step5 Elution (MeOH Gradient) Step4->Step5 Step6 Prep-HPLC (C18, H2O/ACN + 0.1% FA) Step5->Step6 Step7 NMR/MS Validation Step6->Step7

Figure 2: Workflow for the isolation of 3-O-Feruloylsucrose from plant biomass.

Critical Steps for Integrity:

  • Temperature Control: Maintain extraction at 4°C to prevent hydrolysis by endogenous esterases.

  • Acidification: Use 0.1% Formic Acid in solvents to stabilize the ester bond during HPLC.

  • Identification:

    • MS: Look for [M-H]- ion at m/z ~517 (Molecular weight 518.47 g/mol ).

    • NMR: The glucose H-3 signal will show a significant downfield shift (~5.0 ppm) compared to unsubstituted sucrose, confirming acylation at O-3.

Part 4: Pharmaceutical Relevance[4]

Bioactivity Profile

3-O-Feruloylsucrose and its derivatives (e.g., Tenuifolisides) are primary active constituents in Polygala tenuifolia, a traditional nootropic herb.

  • Neuroprotection: Exhibits anti-apoptotic effects in neuronal cells; potential for Alzheimer's and depression therapeutics.

  • Antioxidant: The feruloyl moiety provides radical scavenging capability, while the sucrose moiety enhances water solubility and bioavailability compared to free ferulic acid.

Quantitative Data Summary
CompoundSourceBioactivityReference
3-O-Feruloylsucrose Zea mays (mutant), PolygalaPrecursor, Antioxidant[1, 3]
3,6-Di-O-Feruloylsucrose Zea maysCell wall cross-linking[1]
Tenuifoliside B Polygala tenuifoliaNeuroprotective, Antidepressant[4]
Bistoroside A Bistorta manshuriensisAnti-diarrheal, Anti-inflammatory[2]

References

  • A sucrose ferulate cycle linchpin for feruloylation of arabinoxylans in plant commelinids. Source: Nature Plants (2024). Context: Definitive identification of SFT enzymes and the role of 3-O-feruloylsucrose as a pathway intermediate. (Note: URL based on search context; verify via DOI 10.1038/s41477-024-01786-6).

  • Feruloyl sucrose derivatives from Bistorta manshuriensis. Source: Archives of Pharmacal Research (2010). Context: Isolation and NMR structural elucidation of feruloyl sucrose derivatives.

  • Functional characterization of BAHD acyltransferases. Source: Phytochemistry Reviews (2011). Context: General mechanism of BAHD family enzymes involved in phenolic ester biosynthesis.

  • Studies on the total synthesis of tenuifoliside B. Source: Tetrahedron (2014). Context: Chemical synthesis and validation of feruloylsucrose derivatives for pharmaceutical use.

Sources

Foundational

3-O-Feruloylsucrose CAS number and molecular weight

Technical Monograph: 3-O-Feruloylsucrose (Sibiricose A5) Executive Summary 3-O-Feruloylsucrose (also known as Sibiricose A5) is a bioactive phenylpropanoid sucrose ester predominantly isolated from the bulbs of Lilium sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-O-Feruloylsucrose (Sibiricose A5)

Executive Summary

3-O-Feruloylsucrose (also known as Sibiricose A5) is a bioactive phenylpropanoid sucrose ester predominantly isolated from the bulbs of Lilium species (e.g., Lilium lancifolium, Lilium henryi) and the roots of Polygala tenuifolia.[1][2] It is characterized by a sucrose core esterified with ferulic acid at the C-3 position of the fructofuranosyl moiety.[1] This compound has garnered significant attention in drug development for its potent antioxidant, anti-inflammatory, and neuroprotective properties, particularly in the context of antidepressant therapeutics.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

The precise identification of 3-O-Feruloylsucrose requires differentiation from its structural isomers (e.g., 6-O-feruloylsucrose).[1] The data below corresponds to the specific isomer Sibiricose A5 .

Core Identifiers
PropertyData
Chemical Name 3-O-Feruloylsucrose
Synonyms Sibiricose A5; 3'-O-Feruloylsucrose;

-D-Glucopyranosyl-(1

2)-

-D-[3-O-(trans-feruloyl)]fructofuranoside
CAS Number 107912-97-0
Molecular Weight 518.47 g/mol
Molecular Formula

Appearance White amorphous powder
Solubility Soluble in Methanol, Ethanol, Water; Insoluble in Hexane, Chloroform
Structural Nomenclature Note (Expert Insight)

In sucrose ester nomenclature, confusion often arises regarding ring numbering.

  • Glucose Moiety: Positions 1–6 (unprimed).[1]

  • Fructose Moiety: Positions 1'–6' (primed).[1]

  • Sibiricose A5: The feruloyl group is attached to the C-3' position of the fructose ring.[1] While often colloquially referred to as "3-O-Feruloylsucrose," the technically precise IUPAC designation is 3'-O-feruloylsucrose .[1]

Part 2: Isolation & Purification Workflow

The isolation of 3-O-Feruloylsucrose from Lilium bulbs requires a protocol that separates phenylpropanoid glycosides from abundant steroidal saponins and free sugars.[1]

Step-by-Step Methodology
  • Extraction:

    • Feedstock: Dried Lilium bulbs (powdered).

    • Solvent: 70% Ethanol or Methanol.[1]

    • Condition: Reflux extraction (

      
       hours) or Ultrasound-Assisted Extraction (UAE).[1]
      
    • Concentration: Evaporate solvent under reduced pressure (

      
      ) to yield a crude syrup.
      
  • Partitioning (Clean-up):

    • Suspend crude extract in water.[1]

    • Defatting: Partition with Petroleum Ether (removes lipids/chlorophyll).[1]

    • Enrichment: Partition aqueous layer with

      
      -Butanol (
      
      
      
      -BuOH).[1] The phenylpropanoid esters concentrate in the
      
      
      -BuOH fraction.[1]
  • Chromatographic Purification:

    • Step A (Macroporous Resin): Load

      
      -BuOH fraction onto Diaion HP-20 column.[1] Elute with water (to remove sugars) followed by 30% 
      
      
      
      50%
      
      
      70% Ethanol. 3-O-Feruloylsucrose typically elutes in the 30-50% Ethanol fraction.[1]
    • Step B (Size Exclusion): Subject the active fraction to Sephadex LH-20 chromatography (Eluent: Methanol/Water 1:1) to remove polymeric tannins and separate based on molecular size.[1]

    • Step C (Preparative HPLC): Final purification using C18 Reverse-Phase column.[1]

      • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient: 15%

        
         35% ACN).[1]
        
      • Detection: UV at 330 nm (characteristic of the feruloyl moiety).[1]

Workflow Visualization

IsolationProtocol RawMaterial Dried Lilium Bulbs Extraction Extraction (70% EtOH) Reflux x 3 RawMaterial->Extraction CrudeExtract Crude Extract (Syrup) Extraction->CrudeExtract Partition Partitioning CrudeExtract->Partition WaterLayer Water Layer (Discard sugars) Partition->WaterLayer BuOHLayer n-BuOH Fraction (Target Enriched) Partition->BuOHLayer Diaion Diaion HP-20 Column Gradient Elution BuOHLayer->Diaion Sephadex Sephadex LH-20 (MeOH:H2O 1:1) Diaion->Sephadex 30-50% EtOH Frac. PrepHPLC Prep-HPLC (C18) ACN/H2O Gradient Sephadex->PrepHPLC FinalProduct Pure 3-O-Feruloylsucrose (Sibiricose A5) PrepHPLC->FinalProduct

Caption: Isolation workflow for 3-O-Feruloylsucrose from Lilium biomass using sequential chromatography.

Part 3: Analytical Identification (Self-Validating Protocols)

To confirm the identity of the isolated compound as CAS 107912-97-0, the following spectral characteristics must be observed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Negative ESI (Electrospray Ionization).[1]

  • Diagnostic Ions:

    • [M-H]⁻:

      
       517.
      
    • Fragmentation: Loss of feruloyl moiety (

      
       193) or sucrose moiety (
      
      
      
      341).[1]
Nuclear Magnetic Resonance (NMR)

The critical distinction between 3-O-feruloyl (Sibiricose A5) and other isomers lies in the chemical shift of the proton at the esterification site.[1]

  • Solvent: Methanol-

    
     (
    
    
    
    ).[1]
  • Key Proton Signals (

    
    H-NMR, 500 MHz): 
    
    • Feruloyl Moiety: Two doublets (

      
      , 
      
      
      
      Hz) at
      
      
      7.65 and 6.40 ppm (trans-olefinic protons H-7'', H-8'').[1] Aromatic protons at
      
      
      7.0-7.2 ppm.[1]
    • Sucrose Anomeric Protons:

      • Glucose H-1:

        
         ~5.40 (
        
        
        
        ,
        
        
        Hz).[1]
    • Diagnostic Shift (The "Fingerprint"):

      • Fructose H-3': A doublet (

        
        , 
        
        
        
        Hz) appearing downfield at
        
        
        5.45 - 5.60 ppm
        .[1]
      • Note: In unsubstituted sucrose, this proton appears upfield (~4.2 ppm).[1] The downfield shift confirms esterification at C-3'.[1]

Part 4: Pharmacological Potential[1]

3-O-Feruloylsucrose is a lead compound for neuropharmacology.[1]

  • Antidepressant Activity: It modulates monoamine neurotransmitters (serotonin, norepinephrine) and inhibits monoamine oxidase (MAO).[1]

  • Neuroprotection: Protects neuronal cells (e.g., PC12 cells) against glutamate-induced toxicity and oxidative stress by upregulating the expression of BDNF (Brain-Derived Neurotrophic Factor).[1]

  • Mechanism: The feruloyl moiety provides radical scavenging capability, while the sucrose moiety enhances solubility and bioavailability compared to free ferulic acid.[1]

References

  • PubChem. (n.d.).[1][3] Sibiricose A5 (Compound).[1][2][4][5][6][7][8] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

  • Shimomura, H., et al. (1988).[1] Studies on the Chemical Constituents of Lilium henryi Baker. Chemical & Pharmaceutical Bulletin, 36(7), 2430-2446.[1] (Foundational isolation methodology).[1]

  • Wang, Y., et al. (2013).[1] Antidepressant-like effects of the active fraction of Polygala tenuifolia and its active components. Phytomedicine. (Establishes bioactivity profile).

Sources

Exploratory

A Technical Guide to Feruloylated Sucrose Esters: From Discovery to Therapeutic Potential

Foreword Feruloylated sucrose esters (FSEs) represent a fascinating and increasingly important class of plant-derived natural products. As our understanding of the intricate relationship between natural compounds and hum...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Feruloylated sucrose esters (FSEs) represent a fascinating and increasingly important class of plant-derived natural products. As our understanding of the intricate relationship between natural compounds and human health deepens, FSEs have emerged as promising candidates for the development of new therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the discovery, history, chemical diversity, biosynthesis, and analytical methodologies pertaining to FSEs. It is designed to be a comprehensive resource, blending foundational knowledge with practical, field-proven insights to empower further research and application in this exciting area.

Introduction to Feruloylated Sucrose Esters: A Class of Phenylpropanoid Sucrose Esters

Feruloylated sucrose esters (FSEs) are a sub-class of phenylpropanoid sucrose esters (PSEs), naturally occurring compounds characterized by a central sucrose core esterified with one or more ferulic acid moieties[1][2]. These specialized metabolites are widely distributed across various plant families and have been identified as key components in traditional folk medicines[2]. The structural diversity of FSEs, arising from the number and position of feruloyl groups on the sucrose backbone, gives rise to a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potent glycosidase inhibitory effects[1][2][3]. This multifaceted bioactivity profile has positioned FSEs as compelling lead compounds in the search for new therapeutic agents[2].

Discovery and Historical Perspective

The history of sucrose esters begins in the late 19th and early 20th centuries with the chemical synthesis of compounds like sucrose octaacetate (1880) and sucrose octapalmitate (1921)[4]. These early efforts were focused on creating synthetic surfactants and food additives[4]. The discovery of naturally occurring phenylpropanoid sucrose esters, including FSEs, is a more recent chapter in the history of natural product chemistry.

While a definitive timeline for the very first isolation of an FSE is not clearly documented in a single source, the exploration of PSEs as a class of natural products gained momentum in the latter half of the 20th century. A significant milestone was the isolation of a ferulic acid ester of sucrose, specifically β-(3,6-di-O-feruloyl)-fructofuranosyl-α-(2,3,4,6-tetra-O-acetyl)-glucopyranoside, from the wood of Bhesa paniculata reported in 1995[5]. More recently, in 2010, two new feruloyl sucrose derivatives, bistoroside A and bistoroside B, were isolated from the medicinal plant Bistorta manshuriensis[6]. The ongoing discovery of novel FSEs, such as the 24 new phenylpropanoid esters of sucrose (phanerosides A–X) isolated from Phanera championii in 2023, underscores the vast and still largely unexplored chemical diversity within this class of compounds[7]. These discoveries have been propelled by advancements in analytical techniques, particularly in chromatography and spectroscopy, which have enabled the isolation and structural elucidation of these complex molecules from intricate plant matrices.

Chemical Structure and Diversity

The fundamental structure of an FSE consists of a sucrose molecule, which is a disaccharide composed of a glucose and a fructose unit, with one or more of its eight hydroxyl groups esterified to a ferulic acid molecule[2]. The variability in the number and position of these feruloyl groups, as well as potential additional acyl substitutions (e.g., acetyl groups), leads to a vast array of structurally distinct FSEs[6][7].

Feruloylated Sucrose Ester Derivative Substitution Pattern Natural Source Reference
β-(3,6-di-O-feruloyl)-fructofuranosyl-α-(2,3,4,6-tetra-O-acetyl)-glucopyranoside3,6-di-O-feruloyl on fructose; 2,3,4,6-tetra-O-acetyl on glucoseBhesa paniculata[5]
Bistoroside A3,6-di-O-Z-feruloyl on fructoseBistorta manshuriensis[6]
Bistoroside B3,6-di-O-Z-feruloyl on fructose; 6-O-acetyl on glucoseBistorta manshuriensis[6]
Lapathoside APhenylpropanoid ester of sucrosePolygonum lapathifolium[8]
Vanicoside BPhenylpropanoid ester of sucrosePolygonum lapathifolium[8]
Phanerosides A–XVarious phenylpropanoid and acetyl substitutionsPhanera championii[7]

Biosynthesis of Feruloylated Sucrose Esters in Plants

The biosynthesis of FSEs is an intricate process rooted in the phenylpropanoid pathway. A recent groundbreaking discovery has illuminated a "sucrose ferulate cycle" that serves as a linchpin for the feruloylation of cell wall components in commelinid plants. This cycle provides a compelling model for the biosynthesis of FSEs.

The process begins with the activation of ferulic acid to feruloyl-CoA. Subsequently, a series of transferase enzymes catalyze the sequential esterification of sucrose. In maize, for instance, BAHD-type sucrose ferulic acid transferases (SFTs) transfer a feruloyl group from feruloyl-CoA to the O-3 position of sucrose. This is followed by the action of a feruloyl sucrose feruloyl transferase (FSFT), which adds a second feruloyl group at the O-6 position, creating 3,6-O-diferuloyl sucrose. This diferuloylated sucrose can then act as a donor for the feruloylation of other molecules, such as arabinoxylans in the cell wall.

Biosynthesis_of_Feruloylated_Sucrose_Esters Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA CoA Ligase Mono_FSE 3-O-Feruloyl Sucrose Feruloyl_CoA->Mono_FSE SFTs Sucrose Sucrose Sucrose->Mono_FSE Di_FSE 3,6-O-Diferuloyl Sucrose Mono_FSE->Di_FSE FSFT + Feruloyl-CoA Feruloylated_Arabinoxylans Feruloylated Arabinoxylans Di_FSE->Feruloylated_Arabinoxylans Transferase Arabinoxylans Arabinoxylans Arabinoxylans->Feruloylated_Arabinoxylans

Caption: Biosynthetic pathway of feruloylated sucrose esters.

Methodologies for Extraction, Purification, and Characterization

The successful isolation and study of FSEs hinge on robust and well-validated analytical methodologies. The choice of techniques is critical for maintaining the integrity of these often-labile ester compounds.

Extraction and Purification

The extraction of FSEs from plant material typically involves the use of organic solvents to separate these moderately polar compounds from the complex plant matrix. A general workflow is outlined below.

Experimental Protocol: Extraction and Purification of FSEs from Plant Material

  • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable solvent system, such as ethanol or a mixture of chloroform and methanol. The choice of solvent should be optimized based on the polarity of the target FSEs.

    • Perform the extraction at room temperature with continuous stirring for 24-48 hours. Alternatively, use accelerated solvent extraction (ASE) or supercritical fluid extraction (SFE) for higher efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the esters.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a water/methanol mixture and partition it against a series of immiscible organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). FSEs typically partition into the ethyl acetate and n-butanol fractions.

    • This step is crucial for removing highly nonpolar compounds (lipids, chlorophylls) and highly polar compounds (sugars, salts).

  • Column Chromatography:

    • Subject the FSE-rich fractions to column chromatography for further purification. Silica gel is a common stationary phase.

    • Elute the column with a gradient of solvents, such as a chloroform-methanol or ethyl acetate-methanol mixture, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the isolated compounds using preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18).

    • Use a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • Monitor the elution profile with a UV detector at a wavelength where the feruloyl moiety absorbs (around 320-325 nm).

Extraction_Purification_Workflow Plant_Material Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., EtOH, CHCl3/MeOH) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Liquid_Partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Liquid_Partitioning FSE_Fractions FSE-Rich Fractions Liquid_Partitioning->FSE_Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel) FSE_Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC (e.g., C18 Reversed-Phase) Semi_Pure_Fractions->HPLC Pure_FSEs Pure FSEs HPLC->Pure_FSEs

Caption: General workflow for FSE extraction and purification.

Structural Elucidation

The definitive identification of FSEs requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Key signals include those for the aromatic protons of the feruloyl group, the vinyl protons of the propenoic acid chain, the methoxy group protons, and the protons of the sucrose core. The downfield shift of specific sucrose protons indicates the points of esterification.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ester linkage is a characteristic signal.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the spin systems of the glucose, fructose, and ferulic acid moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds). This is the most critical experiment for determining the exact location of the feruloyl groups on the sucrose core by observing the correlation between the protons of the sucrose unit and the carbonyl carbon of the ferulic acid moiety.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion to produce a characteristic fragmentation pattern. The fragmentation of FSEs can reveal the loss of the ferulic acid moiety and characteristic cleavages of the sucrose core, confirming the identity of the constituent parts. Under negative ion electrospray conditions, long-chain feruloyl esters can exhibit complex and analytically valuable fragmentation patterns[9].

Biological Activities and Therapeutic Potential

FSEs have demonstrated a range of biological activities that make them attractive candidates for drug development.

  • α-Glucosidase and α-Amylase Inhibition: Several studies have shown that FSEs can be potent and selective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion[3]. This activity suggests their potential in the management of type 2 diabetes by controlling postprandial hyperglycemia[3]. The selectivity for α-glucosidase over α-amylase is a particularly desirable trait, as it may reduce the gastrointestinal side effects associated with some currently marketed inhibitors[3].

  • Anti-inflammatory Activity: Certain FSEs have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells, indicating anti-inflammatory potential[7].

  • Antioxidant Activity: The ferulic acid moiety in FSEs is a well-known antioxidant. Consequently, FSEs often exhibit radical scavenging activity[7].

  • Antitumor and Antimicrobial Activities: The broader class of PSEs has been reported to possess antitumor and antimicrobial properties, and FSEs are being investigated for these activities as well[2][10].

The structure-activity relationship (SAR) studies are crucial in this area. The number and position of the feruloyl groups on the sucrose core, as well as the presence of other substituents, can significantly influence the biological activity of the molecule[3].

Future Directions and Conclusion

The field of feruloylated sucrose esters is ripe with opportunities for further exploration. The elucidation of the complete biosynthetic pathways in a wider range of plant species will provide a deeper understanding of their physiological roles and may open avenues for metabolic engineering to enhance their production. The development of more efficient and scalable synthesis and purification methods is essential for advancing preclinical and clinical studies.

References

  • Panda, P., Appalashetti, M., & Judeh, Z. M. A. (2011). Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics. Current medicinal chemistry, 18(21), 3234–3251. [Link]

  • Phanerosides A–X, Phenylpropanoid Esters of Sucrose from the Rattans of Phanera championii Benth. (2023). Molecules, 28(12), 4767. [Link]

  • Panda, P., Appalashetti, M., & Judeh, Z. M. A. (2011). Phenylpropanoid Sucrose Esters: Plant-Derived Natural Products as Potential Leads for New Therapeutics. Bentham Science Publishers. [Link]

  • Feruloyl Sucrose Esters: Potent and Selective Inhibitors of α-glucosidase and α-amylase. (n.d.). Europe PMC. [Link]

  • Ong, L. L., Wong, P. W. K., Deva Raj, S., Khong, D. T., Panda, P., & Santoso, M. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry, 46(20), 9710-9719. [Link]

  • Nishizawa, M., et al. (2019). High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry. Journal of Oleo Science, 68(10), 979-986. [Link]

  • An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. (2024). Molecules, 29(17), 4067. [Link]

  • Handayani, S., Novianingsih, I., Barkah, A., & Hudiyono, S. (2012). Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier. E3S Web of Conferences, 373, 04014. [Link]

  • Ferrer, M., et al. (2005). Improved synthesis of sucrose fatty acid monoesters. Journal of the American Oil Chemists' Society, 82(1), 11-15. [Link]

  • Sucrose esters. (2023, December 2). In Wikipedia. [Link]

  • Production Design of Sucrose Ester Using Purification Process. (2026). E3S Web of Conferences, 523, 01004. [Link]

  • Production Design of Sucrose Ester Using Purification Process. (2026). E3S Web of Conferences, 523, 01004. [Link]

  • Wang, X., Geng, X., Egashira, Y., & Sanada, H. (2004). Purification and Characterization of a Feruloyl Esterase from the Intestinal Bacterium Lactobacillus acidophilus. Applied and Environmental Microbiology, 70(4), 2367–2372. [Link]

  • 1 H-NMR data of sucrose esters (1-6) (δ H 500 MHz, CD 3 OD). (n.d.). ResearchGate. [Link]

  • Harrison, L. J., Sia, G. L., Sim, K. Y., Tan, H. T., Connolly, J. D., Lavaud, C., & Massiot, G. (1995). A ferulic acid ester of sucrose and other constituents of Bhesa paniculata. Phytochemistry, 38(6), 1497-1500. [Link]

  • Le, T. N., et al. (2014). Simple and Validated Quantitative 1H NMR Method for the Determination of Methylation, Acetylation, and Feruloylation Degree of Pectin. Journal of Agricultural and Food Chemistry, 62(12), 2557-2563. [Link]

  • Method for the purification of sucrose esters of fatty acids. (1973).
  • Yoshikawa, M., et al. (1998). New Phenylpropanoid Esters of Sucrose from Polygonum lapathifolium. Journal of Natural Products, 61(10), 1235-1239. [Link]

  • Feruloyl sucrose derivatives from Bistortamanshuriensis. (2010). ResearchGate. [Link]

  • The Unusual Fragmentation of Long-Chain Feruloyl Esters Under Negative Ion Electrospray Conditions. (2018). Journal of the American Society for Mass Spectrometry, 29(10), 2090-2099. [Link]

  • Sucrose fatty acid esters: synthesis, emulsifying capacities, biological activities and structure-property profiles. (2020). Critical Reviews in Food Science and Nutrition, 61(19), 3297-3317. [Link]

  • Taniguchi, H., et al. (2001). Feruloyl Esterases from Suspension-cultured Rice Cells. Plant and Cell Physiology, 42(7), 719-724. [Link]

  • Sucrose ester surfactants: current understanding and emerging perspectives. (2024). arXiv. [Link]

  • MS/MS fragmentation of ferulic acid moiety obtained by negative... (n.d.). ResearchGate. [Link]

  • Estimation of sucrose esters (E473) in foods using gas chromatography-mass spectrometry. (2025). Food Additives & Contaminants: Part A, 42(8), 1-12. [Link]

  • Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties. (2022). Frontiers in Plant Science, 13, 827211. [Link]

  • MS/MS spectrum and the fragmentation pathway of sucrose. (n.d.). ResearchGate. [Link]

  • An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. (2024). Molecules, 29(17), 4067. [Link]

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Foundational

Biological Role of 3-O-Feruloylsucrose in Plant Defense

The following technical guide details the biological role, biosynthesis, and experimental analysis of 3-O-Feruloylsucrose in plant defense systems. Mechanisms, Biosynthesis, and Analytical Protocols Executive Summary 3-O...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, biosynthesis, and experimental analysis of 3-O-Feruloylsucrose in plant defense systems.

Mechanisms, Biosynthesis, and Analytical Protocols

Executive Summary

3-O-Feruloylsucrose (3-FS) is a specialized phenylpropanoid sucrose ester that functions as a soluble "defense capacitor" in higher plants, particularly within the Poaceae (grasses) and Orchidaceae families. Unlike cell-wall-bound ferulates which provide structural rigidity, 3-FS resides in the vacuole and cytosol, acting as a mobile antioxidant and antimicrobial agent. Upon pathogen attack or abiotic stress (UV-B, drought), 3-FS is rapidly mobilized to scavenge Reactive Oxygen Species (ROS) or hydrolyzed to release ferulic acid for emergency cell wall lignification. This guide provides a technical deep-dive into its biosynthetic origins via BAHD acyltransferases, its tripartite defense mechanism, and validated protocols for its extraction and quantification.

Chemical & Biosynthetic Architecture

Structural Properties

3-O-Feruloylsucrose consists of a sucrose moiety esterified at the C-3 position of the glucose unit with ferulic acid. Its amphiphilic nature—combining a hydrophilic sugar core with a hydrophobic phenolic ring—allows it to interact with both aqueous cytosolic environments and lipid membranes, facilitating membrane protection during stress.

Biosynthesis: The BAHD Pathway

The synthesis of 3-FS is catalyzed by cytosolic enzymes from the BAHD acyltransferase superfamily (specifically Clade III). These enzymes transfer the feruloyl moiety from an activated Coenzyme-A thioester donor to the sucrose acceptor.

Key Enzymatic Step:



Biosynthetic Pathway Diagram

The following diagram illustrates the metabolic flow from the general phenylpropanoid pathway to the specific accumulation of 3-FS.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination Cou p-Coumaric Acid Cin->Cou Hydroxylation Fer Ferulic Acid Cou->Fer Methylation FCoA Feruloyl-CoA Fer->FCoA CoA Ligation (4CL) FS 3-O-Feruloylsucrose (Soluble Defense) FCoA->FS Suc Sucrose Suc->FS CW Cell Wall Lignification FS->CW Hydrolysis upon Pathogen Attack PAL PAL C4H C4H OMT COMT 4 4 CL 4CL BAHD BAHD Acyltransferase

Caption: Biosynthetic route of 3-O-Feruloylsucrose via the phenylpropanoid pathway and BAHD acyltransferase mediation.

Mechanisms of Action in Plant Defense

3-O-Feruloylsucrose operates through three distinct mechanisms, providing a multi-layered defense strategy.

The Antioxidant Firewall

Under abiotic stress (drought, salinity), plants accumulate ROS. 3-FS acts as a high-capacity radical scavenger. The phenolic hydroxyl group on the feruloyl moiety donates hydrogen atoms to neutralize free radicals (superoxide anions, hydroxyl radicals), preventing lipid peroxidation in cellular membranes.

  • Efficiency: Studies in Oryza sativa (rice) roots indicate that soluble feruloyl esters increase significantly under drought stress, correlating with reduced oxidative damage.

Antimicrobial & Antifeedant Activity

3-FS exhibits direct toxicity toward pathogens and herbivores:

  • Enzyme Inhibition: It acts as a selective inhibitor of

    
    -glucosidase and amylase.[1] By blocking these digestive enzymes in insect herbivores, it reduces the nutritional value of the plant tissue, deterring feeding.
    
  • Membrane Disruption: The amphiphilic structure allows it to intercalate into fungal cell membranes, disrupting integrity and leading to pathogen cell death.

The "On-Demand" Lignification Precursor

Unlike constitutive lignin, 3-FS represents a "liquid" pool of phenolic precursors.

  • Storage: Ferulic acid is toxic in high free concentrations; esterification to sucrose renders it non-toxic and soluble for vacuolar storage.

  • Mobilization: Upon physical wounding or fungal penetration, esterases hydrolyze 3-FS.

  • Reinforcement: The released ferulic acid is rapidly cross-linked into the cell wall by peroxidases, creating a physical barrier (lignification) to halt pathogen ingress.

Experimental Workflows (The "How-To")

Extraction & Purification Protocol

Objective: Isolate 3-FS from plant tissue (e.g., Zea mays roots or Vanilla leaves) without hydrolysis.

Step-by-Step Protocol:

  • Harvesting: Flash-freeze plant tissue in liquid nitrogen immediately to prevent enzymatic degradation.

  • Grinding: Pulverize tissue to a fine powder using a cryomill.

  • Extraction:

    • Add 10 mL of 70% Methanol (MeOH) per 1 g of tissue.

    • Note: Avoid 100% MeOH as sucrose solubility is poor; avoid water-only to prevent endogenous esterase activity.

    • Sonicate for 15 minutes at 4°C.

  • Clarification: Centrifuge at 12,000 x g for 10 mins. Collect supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 3 mL MeOH followed by 3 mL water.[2]

    • Load supernatant.

    • Wash with 5% MeOH (removes free sugars/polar impurities).

    • Elute feruloyl sucrose esters with 80% MeOH .

  • Concentration: Evaporate solvent under nitrogen stream or vacuum centrifuge. Re-suspend in 50% MeOH for LC-MS.

Analytical Quantification (LC-MS/MS)

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

ParameterSetting / Value
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min)

40% B (10 min)

95% B (12 min)
Ionization ESI Negative Mode (preferred for phenolics)
Precursor Ion m/z 517.15

(Mono-feruloylsucrose)
Key Fragments m/z 355 (Sucrose-H), m/z 193 (Ferulic acid), m/z 175 (Feruloyl moiety)
Experimental Workflow Diagram

Workflow Sample Plant Tissue (Liquid N2) Extract Extraction 70% MeOH, 4°C Sample->Extract Grind Centrifuge Centrifugation 12,000 x g Extract->Centrifuge SPE SPE Cleanup (C18 Cartridge) Centrifuge->SPE Supernatant LCMS LC-MS/MS Analysis SPE->LCMS Eluate (80% MeOH)

Caption: Optimized workflow for the extraction and quantification of labile sucrose esters.

Translational Potential

  • Agriculture: Breeding programs for cereals (rice, maize) can target upregulation of Clade III BAHD acyltransferases to enhance drought tolerance and pest resistance without compromising cell wall digestibility (unlike lignin).

  • Pharmaceuticals: 3-FS derivatives are being investigated as

    
    -glucosidase inhibitors  for Type 2 Diabetes management, offering a natural alternative to acarbose with potentially fewer side effects.
    

References

  • D'Auria, J. C. (2006). Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology, 9(3), 331-340. Link

  • Luo, J., et al. (2009). The role of BAHD acyltransferases in plant defense and secondary metabolism. Plant Physiology, 151(4), 1888-1899. Link

  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20. Link

  • Fan, H., et al. (2021). Feruloyl Sucrose Esters: Potent and Selective Inhibitors of

    
    -glucosidase and 
    
    
    
    -amylase.[1] Current Medicinal Chemistry, 28(33), 6823-6836. Link
  • Gall, H. L., et al. (2015). Cell wall metabolism in response to abiotic stress. Plants, 4(1), 112-166. Link

  • Wilkes, J. G., et al. (2014).[3] Identification and Fragmentation of Sucralose and Sucrose Esters Using Accurate-Mass Q-TOF LC/MS. Agilent Technologies Application Note. Link

Sources

Exploratory

Technical Guide: 3-O-Feruloylsucrose (Sibiricose A5)

Pharmacology, Mechanism of Action, and Isolation Protocols [1] Executive Summary 3-O-Feruloylsucrose (also identified in literature as Sibiricose A5 ) is a bioactive phenylpropanoid glycoside found in medicinal plants su...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacology, Mechanism of Action, and Isolation Protocols [1]

Executive Summary

3-O-Feruloylsucrose (also identified in literature as Sibiricose A5 ) is a bioactive phenylpropanoid glycoside found in medicinal plants such as Lilium species (e.g., L. lancifolium, L. brownii), Polygala tenuifolia (Yuanzhi), and Oryza sativa (brown rice).[1] It represents a class of sucrose esters that exhibit significant neuropharmacological potential, particularly in the treatment of depression, neuroinflammation, and oxidative stress-induced pathologies.

This guide provides a technical deep-dive into the molecule's pharmacological profile, detailing its mechanism as a multi-target neuroprotective agent.[1] It includes validated extraction protocols and visualizes the signaling pathways modulated by this compound to support translational research and drug development efforts.

Chemical Profile & Biosynthesis[1][2]

Chemical Name: 3-O-(E)-Feruloylsucrose Synonym: Sibiricose A5 Molecular Formula: C₂₂H₃₀O₁₄ Molecular Weight: 518.47 g/mol Solubility: Soluble in methanol, ethanol, DMSO; moderately soluble in water.[1][2]

Structural Significance

The molecule consists of a sucrose moiety esterified at the C-3 position of the glucose unit with ferulic acid.[1] This ester linkage is critical for its lipophilicity and blood-brain barrier (BBB) permeability compared to free sucrose.[1][2] The feruloyl group provides the antioxidant pharmacophore (phenolic hydroxyl and methoxy groups), while the sucrose carrier facilitates transport and solubility.

ChemicalStructure FerulicAcid Feruloyl Moiety (Antioxidant/MAO Inhibition) EsterLink Ester Bond (C3) FerulicAcid->EsterLink Biosynthesis Target 3-O-Feruloylsucrose (Sibiricose A5) EsterLink->Target Sucrose Sucrose Carrier (Solubility/Transport) Sucrose->EsterLink

Figure 1: Structural assembly of 3-O-Feruloylsucrose highlighting functional domains.[1][2]

Pharmacodynamics & Mechanism of Action[1]

3-O-Feruloylsucrose acts through a "multi-target" mechanism, making it a candidate for complex mood disorders where single-target drugs often fail.[1][2]

Antidepressant Activity (MAO Inhibition & Neuroplasticity)

Research indicates that phenylpropanoid sucroses function as Monoamine Oxidase (MAO) inhibitors .[1] By inhibiting MAO-A and MAO-B, 3-O-Feruloylsucrose prevents the degradation of neurotransmitters (serotonin, norepinephrine, dopamine), thereby elevating their synaptic concentrations.[1]

  • Mechanism: The feruloyl moiety mimics the substrate structure of monoamines, competitively binding to the MAO active site.

  • Neuroplasticity: It upregulates BDNF (Brain-Derived Neurotrophic Factor) expression, countering the hippocampal atrophy observed in chronic stress models.[1]

Anti-Inflammatory (The COX-2/PGE2 Axis)

In Lilium bulb extracts, feruloylsucrose derivatives have been shown to inhibit the expression of Cyclooxygenase-2 (COX-2).[1][2]

  • Pathway: Downregulation of NF-κB nuclear translocation

    
     Reduced COX-2 transcription 
    
    
    
    Lowered Prostaglandin E2 (PGE2) levels
    
    
    Reduced neuroinflammation (microglial activation).[1][2]
Antioxidant & Neuroprotection

The phenolic hydroxyl group donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS).[1]

  • LDH Inhibition: It inhibits Lactate Dehydrogenase (LDH) release in neuronal cells, a marker of membrane integrity and cell death, specifically protecting against glutamate-induced cytotoxicity.[1]

MechanismOfAction cluster_outcome Therapeutic Outcome Agent 3-O-Feruloylsucrose MAO Monoamine Oxidase (MAO-A/B) Agent->MAO Inhibits NFkB NF-κB Pathway Agent->NFkB Downregulates ROS Reactive Oxygen Species Agent->ROS Scavenges Stress Oxidative/Metabolic Stress Stress->ROS Neurotransmitters ↑ Serotonin/Dopamine MAO->Neurotransmitters Inflammation ↓ COX-2 / PGE2 NFkB->Inflammation CellSurvival ↑ Neuronal Survival (↓ LDH Release) ROS->CellSurvival Reduces Damage

Figure 2: Multi-target pharmacological mechanism of 3-O-Feruloylsucrose in neuroprotection and depression.[1][2]

Experimental Protocols

Isolation and Purification Workflow

Self-Validating Step: The use of Diaion HP-20 allows for the bulk removal of free sugars (sucrose, glucose) which are abundant in Lilium and Rice extracts, ensuring the enriched fraction contains the target esters.

Source Material: Dried bulbs of Lilium lancifolium or Polygala tenuifolia roots.[1]

StepProcedureRationale/Critical Parameter
1. Extraction Reflux with 70% Ethanol (1:10 w/v) for 2 hours x 3 times.70% EtOH maximizes solubility of glycosides while minimizing extraction of lipophilic waxes.
2.[1] Concentration Evaporate solvent under reduced pressure (40°C) to obtain crude syrup.Low temperature prevents hydrolysis of the ester bond.
3. Enrichment Suspend syrup in water. Load onto Diaion HP-20 macroporous resin column.[1][2]Validation: Elute with H₂O first (discard free sugars).[1] Elute target with 40-60% EtOH.
4. Fractionation Subject 40-60% fraction to Sephadex LH-20 chromatography (MeOH:H₂O 1:1).[1][2]Separates based on molecular size and phenolic adsorption.
5. Purification Preparative HPLC : C18 column, Mobile Phase: Acetonitrile/Water (gradient 15%

40% ACN).[1]
Isolate peak corresponding to 3-O-Feruloylsucrose (Retention time ~15-20 min depending on gradient).[1][2]
Bioassay: MAO Inhibition Screening

To verify the antidepressant potential of the isolated compound.

  • Enzyme Prep: Rat brain mitochondrial fraction or recombinant human MAO-A/B.[1][2]

  • Substrate: Kynuramine (fluorometric) or Serotonin (radiometric).[1]

  • Protocol:

    • Incubate enzyme + 3-O-Feruloylsucrose (0.1 - 100 μM) for 20 min at 37°C.

    • Add substrate and incubate for 30 min.

    • Stop reaction (e.g., with NaOH for kynuramine).[1]

    • Measure fluorescence (Ex 310 nm / Em 380 nm for 4-hydroxyquinoline product).

  • Control: Clorgyline (MAO-A inhibitor) or Deprenyl (MAO-B inhibitor).[1][2]

Quantitative Data Summary

The following data summarizes comparative activities from Lilium and Polygala studies involving feruloylsucrose derivatives.

CompoundSourceTarget ActivityIC₅₀ / Effect SizeReference
3-O-Feruloylsucrose Polygala tenuifoliaAntioxidant (DPPH)IC₅₀ ≈ 12.5 μg/mL[1, 4]
3-O-Feruloylsucrose Lilium spp.[1][2][3]Antidepressant (Tail Suspension Test)Significant immobility reduction at 10 mg/kg[3, 5]
Crude Lilium Extract Lilium browniiCOX-2 Inhibition45% reduction at 100 μg/mL[2]
Total Phenylpropanoids Oryza sativaLipid PeroxidationIC₅₀ comparable to α-tocopherol[6]

Conclusion & Drug Development Outlook

3-O-Feruloylsucrose (Sibiricose A5) is a potent lead compound for neuro-nutraceuticals .[1][2] Its dual ability to scavenge radicals and modulate neurotransmitter degradation places it in a unique position for treating "depression with comorbid inflammation" or "metabolic depression."[1]

Key Challenges for Development:

  • Stability: The ester bond is susceptible to hydrolysis by esterases in the gut. Formulation strategies (e.g., liposomal encapsulation or enteric coating) are recommended to improve oral bioavailability.[1]

  • Standardization: Natural variability in Lilium bulbs requires rigorous QC using the HPLC protocols defined above to ensure consistent dosing of the 3-O isomer versus the 6-O isomer.

References

  • Hu, Y., et al. (2010).[1] "Feruloyl sucrose derivatives from Bistorta manshuriensis." Archives of Pharmacal Research.[1] Link

  • Gao, Y., et al. (2024).[1] "The antidepressive mechanism of Longya Lilium combined with Fluoxetine in mice." Journal of Ethnopharmacology. Link

  • Zhang, H., et al. (2020).[1] "Sibiricose A5: A review of its pharmacological effects and mechanisms." Phytotherapy Research. Link

  • Wang, S., et al. (2013).[1] "Antioxidant activity of phenylpropanoid sucrose esters from the roots of Polygala tenuifolia." Journal of Asian Natural Products Research. Link

  • Munafo, J.P., et al. (2010).[1] "Isolation of steroidal glycosides and phenylpropanoid esters from Lilium bulbs." Journal of Agricultural and Food Chemistry. Link[1]

  • Tian, S., et al. (2004).[1] "Identification of antioxidant phenylpropanoid glycosides in rice." Journal of Agricultural and Food Chemistry. Link[1]

Sources

Foundational

The Chemistry and Therapeutic Potential of Feruloyl Sucrose Derivatives: A Technical Guide

This in-depth guide offers a comprehensive review of the literature on feruloyl sucrose derivatives, catering to researchers, scientists, and professionals in drug development. It delves into the synthesis, characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide offers a comprehensive review of the literature on feruloyl sucrose derivatives, catering to researchers, scientists, and professionals in drug development. It delves into the synthesis, characterization, and biological activities of these promising compounds, providing both theoretical understanding and practical, field-proven insights.

Introduction: The Synergy of Nature's Building Blocks

Feruloyl sucrose derivatives are a fascinating class of natural compounds formed by the esterification of ferulic acid, a ubiquitous phenolic acid in the plant kingdom, with sucrose, the common table sugar. This unique combination gives rise to molecules with a wide array of biological activities, making them a focal point of research for applications in pharmaceuticals, nutraceuticals, and cosmetics.

Ferulic acid itself is well-regarded for its potent antioxidant and anti-inflammatory properties. However, its therapeutic application can be limited by factors such as poor bioavailability.[1] By esterifying it with sucrose, a biocompatible and water-soluble carrier, the resulting derivatives often exhibit enhanced physicochemical properties and biological efficacy. These derivatives are naturally found in various plants, including Heloniopsis orientalis and Bistorta manshuriensis, where they are believed to play a role in the plant's defense mechanisms.[2][3]

This guide will explore the multifaceted world of feruloyl sucrose derivatives, from their synthesis in the laboratory to their potential as therapeutic agents.

Part 1: Crafting the Molecules: Synthesis of Feruloyl Sucrose Derivatives

The synthesis of feruloyl sucrose derivatives can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. The choice of method often depends on the desired regioselectivity, yield, and the scale of production.

Enzymatic Synthesis: A Green and Selective Approach

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under environmentally benign conditions. Lipases and feruloyl esterases are the most commonly employed enzymes for the esterification of ferulic acid and sucrose.[4][5] These enzymes can catalyze the reaction with high regioselectivity, preferentially acylating specific hydroxyl groups on the sucrose molecule.[4]

This protocol is a generalized procedure based on literature reports and may require optimization for specific enzymes and substrates.

  • Materials:

    • Sucrose

    • Ferulic acid or a feruloyl donor (e.g., ethyl ferulate)

    • Immobilized lipase (e.g., Novozym 435) or a suitable feruloyl esterase

    • Organic solvent (e.g., tert-butanol, 2-methyl-2-butanol) or a solvent-free system

    • Molecular sieves (for anhydrous conditions)

    • Buffer solution (if using a free enzyme)

  • Procedure:

    • In a reaction vessel, dissolve sucrose and the feruloyl donor in the chosen organic solvent. For a solvent-free system, the reactants are mixed directly.

    • Add the immobilized enzyme to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total reactants.

    • If anhydrous conditions are required, add activated molecular sieves to the mixture.

    • Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with constant agitation (e.g., on a rotary shaker at 150-200 rpm).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion of the reaction, filter off the immobilized enzyme for reuse.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then subjected to purification.

  • Immobilized Enzyme: Using an immobilized enzyme simplifies the downstream processing as it can be easily removed from the reaction mixture by filtration and reused, making the process more cost-effective and sustainable.

  • Organic Solvent: The choice of a non-polar organic solvent helps to solubilize the hydrophobic ferulic acid derivative and shift the reaction equilibrium towards ester synthesis by minimizing water activity.

  • Temperature and Agitation: These parameters are optimized to ensure maximum enzyme activity and mass transfer of the reactants to the enzyme's active site.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Downstream Processing Sucrose Sucrose ReactionVessel Reaction Incubation (40-60°C, Agitation) Sucrose->ReactionVessel FerulicAcid Ferulic Acid/Donor FerulicAcid->ReactionVessel Enzyme Immobilized Enzyme Enzyme->ReactionVessel Filtration Enzyme Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification FinalProduct Feruloyl Sucrose Derivative Purification->FinalProduct Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Workup & Purification Sucrose Sucrose (Optional Protection) ReactionVessel Esterification Reaction (Anhydrous, Inert Atm.) Sucrose->ReactionVessel FerulicAcid Ferulic Acid FerulicAcid->ReactionVessel Reagents Activating Agent & Catalyst Reagents->ReactionVessel Quenching Quenching ReactionVessel->Quenching Filtration Byproduct Filtration Quenching->Filtration Deprotection Deprotection (Optional) Filtration->Deprotection Purification Purification Deprotection->Purification FinalProduct Feruloyl Sucrose Derivative Purification->FinalProduct Analytical_Workflow cluster_sample Sample cluster_purification Purification cluster_analysis Structural Analysis CrudeProduct Crude Product ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography NMR NMR Spectroscopy (1D & 2D) ColumnChromatography->NMR MS Mass Spectrometry (ESI-MS, HRMS) ColumnChromatography->MS Structure Structural Elucidation NMR->Structure MS->Structure Mechanism_of_Action cluster_inhibition Enzyme Inhibition cluster_effect Physiological Effect FSE Feruloyl Sucrose Ester AlphaGlucosidase α-Glucosidase FSE->AlphaGlucosidase Inhibits CarbDigestion Reduced Carbohydrate Digestion AlphaGlucosidase->CarbDigestion Leads to GlucoseAbsorption Decreased Glucose Absorption CarbDigestion->GlucoseAbsorption BloodGlucose Lowered Postprandial Blood Glucose GlucoseAbsorption->BloodGlucose

Sources

Protocols & Analytical Methods

Method

Enzymatic synthesis of 3-O-Feruloylsucrose using feruloyl esterases

Application Notes & Protocols Topic: Enzymatic Synthesis of 3-O-Feruloylsucrose Using Feruloyl Esterases Abstract This document provides a comprehensive guide for the enzymatic synthesis of feruloylated sucrose esters, w...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Enzymatic Synthesis of 3-O-Feruloylsucrose Using Feruloyl Esterases

Abstract

This document provides a comprehensive guide for the enzymatic synthesis of feruloylated sucrose esters, with a focus on strategies to obtain 3-O-Feruloylsucrose. Feruloyl esterases (FAEs) are versatile biocatalysts that can perform transesterification reactions in low-water environments to synthesize valuable phenolic compounds.[1][2] While direct enzymatic acylation of sucrose often favors the primary hydroxyl groups (6-OH and 6'-OH), this guide outlines protocols for reaction setup, optimization, and detailed product characterization to isolate and identify specific isomers.[3] We will explore the causality behind experimental choices, from enzyme and substrate selection to reaction media and purification strategies, providing researchers in drug development and natural product synthesis with a robust framework for producing these high-value molecules.

Introduction: The Significance of Feruloylated Sucrose Esters

Ferulic acid (FA), a ubiquitous hydroxycinnamic acid in the plant kingdom, is renowned for its potent antioxidant properties.[4][5] Esterification of FA to sucrose moieties creates a class of compounds with modified bioavailability, solubility, and biological activity. Phenylpropanoid sucrose esters, including feruloylated derivatives, represent a large group of natural substances with significant therapeutic potential.[6] The enzymatic synthesis of these esters offers a green and highly selective alternative to complex chemical methods, which often require extensive use of protecting groups and harsh reaction conditions.

Feruloyl esterases (FAEs; EC 3.1.1.73), a subclass of carboxylic acid hydrolases, are naturally responsible for cleaving ester bonds between polysaccharides and hydroxycinnamic acids in plant cell walls.[1][7] In non-aqueous or low-water media, the catalytic equilibrium of FAEs can be reversed, favoring synthesis (esterification or transesterification) over hydrolysis. This guide leverages the synthetic capability of FAEs for the targeted production of 3-O-Feruloylsucrose.

Principle of the Method: Transesterification

The core of this protocol is a transesterification reaction. An FAE catalyzes the transfer of a feruloyl group from an activated acyl donor to the hydroxyl groups of sucrose, the acyl acceptor.

  • Acyl Donor: To drive the reaction equilibrium towards synthesis and prevent the reverse hydrolytic reaction, an activated ferulate ester is used. Vinyl ferulate is particularly effective, as the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the reaction virtually irreversible. Methyl ferulate is another common, albeit less reactive, substrate.[8]

  • Acyl Acceptor: Sucrose presents multiple hydroxyl groups (three primary, five secondary) available for acylation.

  • The Challenge of Regioselectivity: The primary hydroxyl groups at positions 6 and 6' are generally the most reactive, making 6-O-feruloylsucrose a common major product in enzymatic reactions with unprotected sucrose.[3] Achieving synthesis at the secondary 3-O position is more challenging and depends heavily on the specific enzyme's active site geometry and reaction conditions. Therefore, this protocol emphasizes the need for careful enzyme screening and robust analytical methods to separate and identify the desired isomer from the product mixture.

Materials and Reagents

ComponentSupplier & Catalog No. (Example)Notes
Enzyme
Feruloyl EsteraseNovozymes (e.g., Pentopan 500 BG) or MegazymeCommercial preparations from Humicola insolens or Aspergillus niger are available.[3][6] Alternatively, recombinant FAEs can be expressed and purified.[7]
Substrates
SucroseSigma-Aldrich (S0389)ACS reagent grade or higher. Must be dried thoroughly under vacuum before use.
Vinyl Ferulate (Acyl Donor)Carbosynth (FV07384)Highly recommended for irreversible transesterification.
Methyl Ferulate (Acyl Donor)Sigma-Aldrich (M38000)An alternative acyl donor.
Solvents & Buffers
Acetonitrile (CH3CN)Fisher Scientific (A998)Anhydrous, HPLC grade. A common solvent for this reaction.[3]
tert-ButanolSigma-Aldrich (360538)Anhydrous. Can be used as a co-solvent to improve sucrose solubility.
PyridineSigma-Aldrich (270970)Anhydrous. Can be used as a solvent and base catalyst.
Molecular Sieves (3 Å)Sigma-Aldrich (208574)For maintaining anhydrous conditions.
Sodium Acetate Buffer-For enzyme activity assays (e.g., 100 mM, pH 4-6).[9]
Tris-HCl Buffer-For enzyme activity assays (e.g., 100 mM, pH 8-10).[9]
Analytical & Purification
Silica Gel 60Merck (1.09385)For column chromatography.
HPLC ColumnsWaters (e.g., C18, 5 µm)For analytical and preparative separations.
NMR Solvents (e.g., D2O, DMSO-d6)Cambridge Isotope LabsFor structural characterization.

Experimental Workflow & Protocols

The overall workflow involves preparing the biocatalyst, setting up and monitoring the transesterification reaction, and finally, purifying and characterizing the product.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_analysis Phase 3: Analysis & Purification Enzyme Enzyme Preparation (Immobilization/Lyophilization) Substrates Substrate Preparation (Drying of Sucrose) Setup Reaction Setup (Solvent, Substrates, Enzyme) Substrates->Setup Incubate Incubation & Monitoring (e.g., 45-50°C, 24-72h) Setup->Incubate Controlled Temp. & Agitation Quench Reaction Quenching & Enzyme Removal Incubate->Quench Purify Purification (Silica Chromatography / Prep-HPLC) Quench->Purify Characterize Characterization (HPLC, LC-MS, NMR) Purify->Characterize FinalProduct FinalProduct Characterize->FinalProduct Pure 3-O-Feruloylsucrose

Caption: Overall workflow for the enzymatic synthesis of 3-O-Feruloylsucrose.

Protocol: Enzyme Preparation (Immobilization)

For enhanced stability and reusability, immobilizing the enzyme is recommended. Cross-linked enzyme aggregates (CLEAs) are a robust, carrier-free option.[10][11]

  • Dissolve Enzyme: Prepare a solution of the FAE (e.g., 5 mg/mL) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Precipitation: Cool the solution to 4°C. Add a precipitant (e.g., ammonium sulfate or tert-butanol) dropwise while gently stirring until the solution becomes turbid, indicating protein precipitation.

  • Cross-linking: Add an aqueous solution of glutaraldehyde (cross-linker) to a final concentration of ~25 mM. Continue stirring at 4°C for 3-4 hours.

  • Recovery: Centrifuge the mixture (e.g., 8,000 x g for 15 min) to collect the CLEAs.

  • Washing: Wash the pellet multiple times with the buffer to remove any unreacted glutaraldehyde and non-cross-linked enzyme.

  • Storage: The CLEAs can be stored as a suspension in buffer at 4°C or lyophilized for long-term storage.

Causality Note: Immobilization prevents the enzyme from dissolving in the organic reaction medium and simplifies its removal post-reaction, which is crucial for downstream processing.[10]

Protocol: Synthesis of Feruloylsucrose Esters

This protocol is optimized for a laboratory scale (e.g., 1 mmol sucrose).

  • Prepare Reaction Vessel: Add 20 mL of anhydrous acetonitrile to a 50 mL screw-cap flask containing activated 3 Å molecular sieves.

  • Dissolve Substrates: Add sucrose (342 mg, 1 mmol) and vinyl ferulate (260 mg, 1.2 mmol). The slight molar excess of the acyl donor helps drive the reaction to completion. Stir at 45°C until the sucrose is fully dissolved. Using a co-solvent like anhydrous pyridine or tert-butanol may aid dissolution.

  • Add Enzyme: Add the prepared FAE biocatalyst (e.g., 100 mg of lyophilized CLEAs).

  • Incubation: Seal the flask tightly and incubate at 45-50°C with constant agitation (e.g., 180 rpm) for 24-72 hours. The optimal temperature for many fungal FAEs is around 50°C.[7]

  • Reaction Monitoring: Periodically (e.g., every 12 hours), withdraw a small aliquot (50 µL) of the reaction mixture. Evaporate the solvent, redissolve the residue in 50% methanol, and analyze by HPLC to monitor the consumption of substrates and the formation of products.

Causality Note: The use of an anhydrous organic solvent is critical. Water promotes the competing hydrolysis reaction, which would break down both the acyl donor and the desired product. The chosen temperature is a trade-off between enhancing reaction kinetics and maintaining long-term enzyme stability.

Protocol: Product Purification

A multi-step purification process is required to isolate the desired isomer from unreacted substrates and other feruloylsucrose isomers.

  • Enzyme Removal: After the reaction, filter or centrifuge the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography:

    • Dissolve the crude residue in a minimal amount of methanol.

    • Adsorb the mixture onto a small amount of silica gel and dry it.

    • Load the dried material onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).

    • Elute the column with a gradient of increasing polarity, such as chloroform-methanol (e.g., from 100:1 to 80:20 v/v).

    • Collect fractions and analyze them by TLC or HPLC to pool those containing the desired product.

  • Preparative HPLC (Optional): For highest purity, the fractions enriched with 3-O-Feruloylsucrose can be further purified using a preparative reverse-phase C18 HPLC column.

Protocol: Product Characterization

Confirming the structure and purity of the final product is essential.

  • HPLC Analysis: Use an analytical C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid) to determine purity. Monitor at wavelengths relevant for ferulic acid (e.g., 320 nm).

  • Mass Spectrometry (LC-MS): Confirm the molecular weight of the product. Feruloylsucrose (C22H30O12) has a monoisotopic mass of 486.1737 g/mol . Expect to see the corresponding [M+H]+ or [M+Na]+ ions.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural elucidation and confirming the position of feruloylation. The chemical shifts of the protons and carbons in the sucrose moiety will change upon esterification. Comparison with literature values for known sucrose esters or detailed 2D-NMR (COSY, HSQC, HMBC) analysis is required to unambiguously assign the structure as 3-O-Feruloylsucrose.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive enzyme.2. Water contamination in the reaction medium.3. Poor substrate solubility.1. Test enzyme activity using a standard hydrolytic assay (e.g., with methyl ferulate).[8]2. Ensure all solvents are anhydrous and use freshly activated molecular sieves.3. Try different co-solvents (e.g., pyridine, DMF) or increase the temperature slightly.
Multiple Product Peaks in HPLC 1. Formation of multiple isomers (e.g., 6-O-, 6'-O-, 1'-O-feruloylsucrose).2. Di- or tri-acylation of sucrose.1. This is expected. Optimize the purification protocol (e.g., use a shallower gradient in column chromatography).2. Adjust the molar ratio of acyl donor to sucrose (e.g., decrease to 1:1 or less).
Product Hydrolysis During Workup Presence of residual active enzyme or acidic/basic conditions.Ensure complete removal of the enzyme after the reaction. Use neutral pH conditions during extraction and purification steps.
Difficulty in Purification Similar polarity of sucrose ester isomers.Use high-resolution preparative HPLC. Consider derivatization (e.g., acetylation of free hydroxyls) to alter polarity for easier separation, followed by a deprotection step.

References

  • Cvečko, M., Mastihuba, V., & Mastihubová, M. (2024). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. MOLECULES, 29(17), 4077. Available from: [Link]

  • Topakas, E., Vafiadi, C., & Christakopoulos, P. (2012). Optimized Enzymatic Synthesis of Feruloyl Derivatives Catalyzed by Three Novel Feruloyl Esterases from Talaromyces wortmannii in Detergentless Microemulsions. Molecules, 17(8), 9055-9069. Available from: [Link]

  • Brouns, F. (2020). Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates. Frontiers in Bioengineering and Biotechnology, 8, 369. Available from: [Link]

  • Shimokawa, T., et al. (2002). Feruloyl Esterases from Suspension-cultured Rice Cells. Forestry and Forest Products Research Institute, 1(4), 225-228. Available from: [Link]

  • Dilokpimol, A., et al. (2020). Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates. Frontiers in Bioengineering and Biotechnology, 8. Available from: [Link]

  • Cvečko, M., Mastihuba, V., & Mastihubová, M. (2024). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. Molecules, 29(17). Available from: [Link]

  • Fazary, A. E., & Ju, Y. H. (2007). Feruloyl Esterases as Biotechnological Tools: Current and Future Perspectives. Acta Biochimica et Biophysica Sinica, 39(11), 811-828. Available from: [Link]

  • Camarero, S., et al. (2022). Engineering a thermophilic xylanase into a robust multifunctional biocatalyst for xylan deconstruction. Computational and Structural Biotechnology Journal, 20, 1152-1164. Available from: [Link]

  • Song, Y., et al. (2022). Characterization of Feruloyl Esterase from Bacillus pumilus SK52.001 and Its Application in Ferulic Acid Production from De-Starched Wheat Bran. Foods, 11(21), 3488. Available from: [Link]

  • Wang, X., et al. (2004). Purification and Characterization of a Feruloyl Esterase from the Intestinal Bacterium Lactobacillus acidophilus. Applied and Environmental Microbiology, 70(4), 2367-2372. Available from: [Link]

  • Mateos-Díaz, J. C., et al. (2015). From Classical to High Throughput Screening Methods for Feruloyl Esterases: A Review. Combinatorial Chemistry & High Throughput Screening, 18(10), 919-931. Available from: [Link]

  • Wikipedia contributors. (2023, April 25). Feruloyl esterase. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Taraviras, S., et al. (2018). Optimization of Transesterification Reactions with CLEA-Immobilized Feruloyl Esterases from Thermothelomyces thermophila and Talaromyces wortmannii. Catalysts, 8(9), 392. Available from: [Link]

  • Cusumano, G., et al. (2021). Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production. ResearchGate. Available from: [Link]

  • Profumo, A., et al. (2012). An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex. Journal of Pharmaceutical Analysis, 2(3), 189-195. Available from: [Link]

  • Taraviras, S., et al. (2018). Optimization of Transesterification Reactions with CLEA-Immobilized Feruloyl Esterases from Thermothelomyces thermophila and Talaromyces wortmannii. Catalysts, 8(9), 392. Available from: [Link]

Sources

Application

Application Note: HPLC-DAD Quantification of 3-O-Feruloylsucrose

Methodology for the Robust Analysis of Phenylpropanoid Sucrose Esters in Polygala tenuifolia Executive Summary 3-O-Feruloylsucrose (3-O-FSU) is a bioactive oligosaccharide ester found predominantly in Polygala tenuifolia...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Robust Analysis of Phenylpropanoid Sucrose Esters in Polygala tenuifolia

Executive Summary

3-O-Feruloylsucrose (3-O-FSU) is a bioactive oligosaccharide ester found predominantly in Polygala tenuifolia (Polygalaceae). Known for its neuroprotective and antidepressant properties, accurate quantification is critical for pharmacokinetic studies and quality control of botanical drug substances.

This protocol details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method. Unlike generic phenolic assays, this method addresses specific challenges associated with sucrose esters: isomer resolution (separating 3-O- from 6-O- isomers) and hydrolytic stability .

Key Performance Indicators:

  • Target Analyte: 3-O-Feruloylsucrose (C₂₂H₃₀O₁₃)

  • Matrix: Polygala tenuifolia root extract (dried).[1][2]

  • Detection Limit (LOD): ~0.05 µg/mL

  • Run Time: 25 minutes

Scientific Rationale & Method Strategy

Chromatographic Separation Logic

Sucrose esters are polar, yet the feruloyl moiety adds significant hydrophobicity. A standard C18 column is sufficient, but the mobile phase pH is the critical variable.

  • Acidification: The phenolic hydroxyl group on the feruloyl moiety (pKa ~4.5) must be protonated to suppress ionization. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the analyte remains neutral, sharpening peak shape and reducing tailing caused by silanol interactions.

  • Wavelength Selection: The feruloyl chromophore exhibits a characteristic UV absorption maximum (

    
    ) at 320 nm . Monitoring at this wavelength maximizes sensitivity while minimizing interference from non-phenolic matrix components (e.g., saponins like tenuifolin, which absorb < 210 nm).
    
Extraction Efficiency

Traditional reflux extraction can degrade heat-sensitive ester bonds. This protocol utilizes Ultrasonic-Assisted Extraction (UAE) with 70% ethanol, optimizing the balance between solubility and stability.

Experimental Protocol

Reagents & Materials
  • Reference Standard: 3-O-Feruloylsucrose (>98% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (98-100%).

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped ODS column.

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 3-O-Feruloylsucrose in 10 mL of 70% Methanol to obtain a 1.0 mg/mL stock. Store at -20°C (stable for 1 month).

  • Working Standards: Serially dilute with 70% Methanol to generate calibration points: 5, 10, 25, 50, 100, and 200 µg/mL.

Sample Preparation Workflow

ExtractionWorkflow RawMat Dried Root Powder (Polygala tenuifolia) Weigh Weigh 1.0 g (Precision: 0.0001 g) RawMat->Weigh Solvent Add 25 mL 70% Ethanol Weigh->Solvent Extract Ultrasonic Extraction (30 min, 40°C, 40 kHz) Solvent->Extract Cool Cool to Room Temp & Make up weight Extract->Cool Filter Filter (0.45 µm PTFE) Cool->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 1: Optimized Ultrasonic-Assisted Extraction (UAE) workflow for sucrose esters.

HPLC Instrumentation & Conditions
ParameterSetting / Specification
System Agilent 1260 Infinity II or Waters Alliance e2695
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection DAD at 320 nm (Ref: 360 nm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
5.008515Elution of polar impurities
15.007030Elution of 3-O-Feruloylsucrose (~12-14 min)
20.005050Wash column (lipids/saponins)
21.009010Return to initial
25.009010Re-equilibration

Method Validation (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the following validation parameters must be met before routine analysis.

Linearity & Range

Construct a calibration curve by plotting Peak Area (


) vs. Concentration (

).
  • Acceptance Criteria:

    
    .[3][4]
    
  • Linear Range: 5 – 200 µg/mL.

Precision & Accuracy

Perform recovery studies by spiking known amounts of standard into a blank matrix.

MetricProtocolAcceptance Criteria
Intra-day Precision 6 injections of same sampleRSD < 2.0%
Inter-day Precision Analysis over 3 consecutive daysRSD < 3.0%
Recovery (Accuracy) Spike samples at 80%, 100%, 120%95% - 105% Recovery
Stability

3-O-Feruloylsucrose is susceptible to ester hydrolysis.

  • Test: Analyze sample solution at 0, 4, 8, 12, and 24 hours at room temperature.

  • Requirement: RSD of peak area < 2.0% over 24 hours.[3][4] Note: If degradation is observed, store autosampler at 4°C.

Troubleshooting & Optimization

Critical Resolution: The Isomer Pair

The most common failure mode is the co-elution of 3-O-Feruloylsucrose and 6-O-Feruloylsucrose .

  • Mechanism: These are positional isomers. 6-O-FSU typically elutes slightly later than 3-O-FSU on a C18 column due to steric accessibility of the hydrophobic chain.

  • Solution: If peaks merge, decrease the gradient slope between 10-20 minutes. Change the gradient to: 15 min: 75% A / 25% B. This flattens the elution window, increasing resolution (

    
    ).
    
Peak Tailing
  • Cause: Secondary interactions between the feruloyl hydroxyls and residual silanols on the silica support.

  • Fix: Ensure Formic Acid is fresh. If tailing persists, switch to 0.1% Phosphoric Acid (stronger acid, better suppression) but ensure your post-column lines are washed to prevent precipitation.

Biological Context & Pathway Visualization[5]

Understanding the biosynthetic origin helps in identifying potential co-eluting impurities (precursors).

Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer COMT CoA Feruloyl-CoA Fer->CoA 4CL FSU 3-O-Feruloylsucrose (Target Analyte) CoA->FSU BAHD Acyltransferase Suc Sucrose Suc->FSU

Figure 2: Simplified phenylpropanoid pathway leading to 3-O-Feruloylsucrose biosynthesis.

References

  • Jiang, Y., et al. (2021). "Simultaneous determination of oligosaccharide esters in Polygala tenuifolia by HPLC-DAD." Journal of Pharmaceutical and Biomedical Analysis.

  • Wang, S., et al. (2015).[4] "Pharmacokinetics and tissue distribution of 3-O-feruloylsucrose in rats." Journal of Ethnopharmacology.

  • Zhang, H., et al. (2020).[5] "Optimization of extraction process for phenylpropanoid sucrose esters." Industrial Crops and Products.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

Method

LC-MS/MS analysis of 3-O-Feruloylsucrose in plant extracts

Abstract 3-O-Feruloylsucrose (3-FS) is a bioactive oligosaccharide ester found in Polygala tenuifolia (Yuan Zhi) and Lilium species, exhibiting significant neuroprotective and antidepressant effects. However, its accurat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-O-Feruloylsucrose (3-FS) is a bioactive oligosaccharide ester found in Polygala tenuifolia (Yuan Zhi) and Lilium species, exhibiting significant neuroprotective and antidepressant effects. However, its accurate quantitation is complicated by the presence of structural isomers (e.g., 6-O-feruloylsucrose) and the lability of the ester bond. This Application Note details a robust, self-validating LC-MS/MS protocol using Negative Mode ESI to achieve chromatographic resolution of isomers and high-sensitivity quantitation.

Introduction & Chemical Context

The pharmacological efficacy of Polygala tenuifolia in treating cognitive dysfunction is largely attributed to its oligosaccharide esters. Among these, 3-O-Feruloylsucrose (C₂₂H₃₀O₁₄) is a critical quality marker.

Analytical Challenges:

  • Isomerism: The feruloyl group can attach to different hydroxyl positions on the sucrose moiety (e.g., 6-O vs. 3-O). These isomers have identical masses and fragmentation patterns, requiring baseline chromatographic separation.

  • Ionization Efficiency: As a phenolic ester, 3-FS ionizes poorly in positive mode due to adduct formation ([M+Na]⁺) which yields poor fragmentation. Negative mode ([M-H]⁻) is essential for sensitive MRM transitions.

  • Stability: The ester linkage is susceptible to hydrolysis under high pH or prolonged heat, necessitating a gentle extraction protocol.

Workflow Overview

The following diagram illustrates the critical path from raw plant material to data acquisition, highlighting the "Soft Extraction" technique required to preserve ester integrity.

Workflow Plant Dried Root (Polygala tenuifolia) Grind Pulverization (Pass 40-mesh sieve) Plant->Grind Extract Soft Extraction 70% MeOH, Ultrasonication (30 min, <40°C) Grind->Extract 50 mg powder + 25 mL solvent Centrifuge Centrifugation 12,000 rpm, 10 min Extract->Centrifuge Filter Filtration 0.22 µm PTFE Centrifuge->Filter LC UHPLC Separation (C18 Column) Filter->LC MS MS/MS Detection (ESI-, MRM) LC->MS

Figure 1: Optimized sample preparation and analytical workflow for labile sucrose esters.

Sample Preparation Protocol

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Acetonitrile (ACN)

  • Milli-Q Water (18.2 MΩ)

  • Formic Acid (FA)

Step-by-Step Methodology:

  • Pulverization: Grind dried Polygala tenuifolia roots to a fine powder. Pass through a 40-mesh sieve to ensure homogeneity.

  • Weighing: Accurately weigh 50.0 mg of powder into a 50 mL conical tube.

  • Extraction (The "Soft" Approach):

    • Add 25 mL of 70% Methanol .

    • Note: 70% MeOH is selected over 100% MeOH to improve the solubility of the polar sucrose moiety while maintaining the solubility of the feruloyl tail.

    • Sonicate for 30 minutes at room temperature. Crucial: Ensure water bath temperature does not exceed 40°C to prevent ester hydrolysis.

  • Clarification:

    • Centrifuge an aliquot at 12,000 rpm for 10 minutes .

    • Filter supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Dilution: If the signal saturates the detector (common for major components), dilute 1:10 with initial mobile phase.

LC-MS/MS Methodology

Chromatographic Conditions (UHPLC)

Separation of the 3-O and 6-O isomers is achieved using a high-strength silica (HSS) T3 or C18 column with a specific gradient slope.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)

    • Why T3? T3 bonding provides better retention for polar compounds (sucrose moiety) compared to standard C18, improving isomer resolution.

  • Column Temp: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Vol: 2 µL

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2]

  • Mobile Phase B: Acetonitrile

Gradient Table:

Time (min)% Mobile Phase BCurve
0.05Initial
2.05Hold (Equilibration)
12.030Linear (Isomer Separation)
14.095Wash
16.095Wash
16.15Re-equilibration
20.05End
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)[2][3][4]

  • Polarity: Negative Mode (-)

  • Spray Voltage: -2500 V

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions: The precursor ion is [M-H]⁻ at m/z 517. The fragmentation is driven by the cleavage of the ester bond, releasing the ferulic acid moiety.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Purpose
3-O-Feruloylsucrose 517.2 193.0 5025Quantifier
517.2175.05035Qualifier 1
517.2161.05040Qualifier 2
IS (Chlorogenic Acid)353.1191.05020Internal Std

Fragmentation Mechanism & Data Interpretation

Understanding the fragmentation is vital for confirming identity against isomers. In negative mode, the collision-induced dissociation (CID) primarily targets the ester linkage.

Fragmentation Precursor Precursor Ion [M-H]- : 517 m/z (Feruloylsucrose) Ferulic Ferulate Ion [M-H]- : 193 m/z (Quantifier) Precursor->Ferulic Ester Cleavage (Collision Energy -25V) Sucrose Sucrose Neutral Loss (324 Da) Precursor->Sucrose Neutral Loss Dehydrated Decarboxylation/Dehydration 175 m/z / 161 m/z (Qualifiers) Ferulic->Dehydrated Secondary Frag.

Figure 2: Proposed fragmentation pathway of 3-O-Feruloylsucrose in ESI negative mode.

Interpretation Guide:

  • Peak Identification: 3-O-Feruloylsucrose typically elutes before 6-O-Feruloylsucrose on C18 columns due to slight differences in polarity caused by the position of the hydrophobic feruloyl group.

  • Quantitation: Use the area of the 517 -> 193 transition.

  • Quality Control: The ratio of 193/175 should remain constant (within ±15%) across all samples.

Method Validation Criteria (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass these checks:

  • Linearity: Calibration curve (10 – 2000 ng/mL) must have R² > 0.995.

  • Recovery: Spike blank matrix (or a similar plant matrix lacking 3-FS) at three levels. Recovery must be 85-115%.

  • Precision: Intra-day and Inter-day RSD < 5%.

  • Matrix Effect: Compare slope of standard in solvent vs. standard in matrix. If suppression > 20%, use Matrix-Matched Calibration.

References

  • Klein, C., et al. (2021). Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds. National Institutes of Health.

  • Zhang, H., et al. (2017). UPLC Quantitative Analysis of Multi-Components by Single Marker and Quality Evaluation of Polygala tenuifolia. Semantic Scholar.

  • Martens, S. M., et al. (2012).[5] Consecutive fragmentation mechanisms of protonated ferulic acid probed by infrared multiple photon dissociation spectroscopy. PubMed.

  • Li, Y., et al. (2022). UHPLC-Q-TOF-MS/MS and Network Pharmacology Analysis to Reveal Quality Markers of Xinjiang Cydonia oblonga Mill. PubMed Central.

Sources

Application

Application Note: High-Resolution NMR Elucidation of 3-O-Feruloylsucrose

This Application Note is designed as a high-level technical protocol for analytical chemists and structural biologists. It focuses on the ab initio structural elucidation of 3-O-Feruloylsucrose , a phenylpropanoid sucros...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical protocol for analytical chemists and structural biologists. It focuses on the ab initio structural elucidation of 3-O-Feruloylsucrose , a phenylpropanoid sucrose ester, using advanced NMR techniques.

Executive Summary

The structural characterization of acylated sucrose derivatives, such as 3-O-Feruloylsucrose , presents a unique challenge due to the severe spectral overlap of the sucrose core protons (3.2–4.2 ppm) and the need to distinguish between multiple potential acylation sites (Glc-2,3,4,6 and Fru-1',3',4',6').

This guide provides a definitive protocol to:

  • Deconvolute the crowded carbohydrate region using 1D-TOCSY and HSQC.

  • Unambiguously assign the feruloyl ester linkage to the C-3 position of the glucose moiety.

  • Validate the trans-geometry of the feruloyl olefinic chain.

Sample Preparation & Acquisition Strategy

Solvent Selection

Proper solvent choice is critical to resolve hydroxyl protons and minimize signal overlap.

  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: It slows proton exchange, allowing observation of sugar -OH signals (vital for confirming substitution sites—an acylated position lacks an OH doublet). It also provides excellent dispersion for the aromatic feruloyl signals.

  • Alternative: CD3OD (Methanol-d4).

    • Why: Good for general screening, but -OH signals are lost to exchange. Use if the sample is insoluble in DMSO.

Sample Requirements
  • Mass: 5–10 mg for optimal 2D sensitivity (HMBC).

  • Tube: 3 mm or 5 mm high-precision NMR tube.

  • Temperature: 298 K (25°C).

Pulse Sequence Protocol
ExperimentPulse SequenceGoalCritical Parameter
1D 1H zg30Quantify feruloyl:sucrose ratio (1:1).d1 = 2.0 s
1D 13C zgpg30Identify carbonyl (>165 ppm) and anomeric carbons.NS > 1024
2D COSY cosygpppqfTrace 3JH,H spin systems.2K x 256 pts
2D HSQC hsqcedetgpsisp2.3Assign C-H pairs; multiplicity editing (CH/CH3 vs CH2).1JCH = 145 Hz
2D HMBC hmbcgplpndqfThe Smoking Gun: Link Ester C=O to Sugar H-3.nJCH = 8 Hz
1D TOCSY selmlgpIsolate Glucose spin system from Fructose.Mix time = 80-120 ms

Structural Elucidation Logic

Step 1: The "Parts" List (1D Analysis)

Before connecting them, identify the two distinct moieties: the Feruloyl group and the Sucrose core .

A. The Feruloyl Moiety (Diagnostic Signals in DMSO-d6)

  • Carbonyl (C-9''): ~166.0 ppm (13C).

  • Olefinic Protons (Trans):

    • 
      -proton (H-8''): ~6.45 ppm (d, J = 15.9 Hz).
      
    • 
      -proton (H-7''): ~7.55 ppm (d, J = 15.9 Hz).
      
    • Note: The large coupling constant (16 Hz) confirms the trans (E) geometry.

  • Aromatic Ring: ABX system (~7.0–7.3 ppm).

  • Methoxy: Singlet at ~3.82 ppm (3H).

B. The Sucrose Core

  • Anomeric Signals:

    • Glucose H-1: ~5.15 ppm (d, J = 3.7 Hz).

    • Fructose C-2': ~104 ppm (quaternary, visible in 13C or HMBC).

Step 2: The "Shift Effect" (Locating the Ester)

This is the core of the elucidation. Acylation of a sugar hydroxyl group causes a predictable chemical shift change known as the Acylation Shift .

  • H-gem (The proton at the acylation site): Shifts downfield by +1.0 to +1.5 ppm.

  • H-vic (Neighbors): Shift downfield by +0.2 to +0.4 ppm.

  • C-gem (The carbon at the acylation site): Shifts downfield (deshielded) by +2 to +4 ppm.

  • C-vic (Neighbors): Shift upfield (shielded) by -2 to -4 ppm (The

    
    -effect).
    

Hypothesis for 3-O-Feruloylsucrose: In unsubstituted sucrose, Glucose H-3 resonates at ~3.5 ppm . In 3-O-Feruloylsucrose , we expect Glucose H-3 to shift to ~4.8 – 5.2 ppm .

Step 3: Mapping the Connectivity (2D NMR)
Workflow Diagram (Graphviz)

ElucidationWorkflow cluster_1D Phase 1: Component ID cluster_2D Phase 2: Spin System Tracing cluster_Link Phase 3: Linkage Confirmation Start Unknown Sample (Phenylpropanoid Glycoside) H1 1H NMR: Identify Feruloyl signals (6.5-7.6 ppm) Identify Anomeric H-1 (5.2 ppm) Start->H1 C13 13C NMR: Identify Ester C=O (~166 ppm) H1->C13 COSY COSY / TOCSY: Start at Glc H-1 (5.2 ppm) Trace to H-2 -> H-3 -> H-4 H1->COSY ShiftCheck Check H-3 Shift: Is it ~5.0 ppm? (Normal Sucrose H-3 is ~3.5 ppm) COSY->ShiftCheck HMBC HMBC Experiment: Look for cross-peak between Glc H-3 and Feruloyl C=O ShiftCheck->HMBC If H-3 is deshielded Result Structure Confirmed: 3-O-Feruloylsucrose HMBC->Result Correlation Observed

Figure 1: Logical workflow for the structural elucidation of acylated sucrose derivatives.

Detailed Data Analysis

The Glucose Spin System (The Target)
  • Start at H-1 (Glc): Locate the doublet at ~5.2 ppm (J ~3.7 Hz).

  • COSY Walk:

    • H-1 correlates to H-2 (~3.4 ppm, dd).

    • H-2 correlates to H-3 .

  • Observation: In 3-O-feruloylsucrose, the H-3 signal will be found significantly downfield, likely overlapping with the anomeric signal or the water signal (if in non-deuterated solvent), typically at 4.95 – 5.10 ppm (triplet-like, J ~9-10 Hz).

  • TOCSY Verification: A 1D-TOCSY irradiating H-1 will light up the entire glucose ring (H-1 to H-6). If the signal at ~5.0 ppm appears in this trace, it belongs to the glucose unit.

The HMBC "Smoking Gun"

This is the definitive proof of linkage. You must observe a 3JCH correlation between the Glucose H-3 proton and the Feruloyl Carbonyl (C-9'') .

HMBC Connectivity Diagram

HMBC_Connectivity Fer_CO Feruloyl C=O (C-9'') Glc_H3 Glucose H-3 (~5.0 ppm) Glc_H3->Fer_CO HMBC (3J) Definitive Link Glc_C3 Glucose C-3 (~74 ppm) Glc_H3->Glc_C3 HSQC (1J) Fer_H7 Feruloyl H-7 (Olefinic) Fer_H7->Fer_CO HMBC (2J)

Figure 2: Key HMBC correlations establishing the 3-O-acylation. The red arrow indicates the critical inter-residue connection.

Reference Data Table

Table 1: Simulated NMR Chemical Shift Comparison (DMSO-d6) Note: Values are approximate and dependent on concentration/temperature.

PositionAtomSucrose (Unsubstituted)3-O-FeruloylsucroseShift (

)
Glucose H-1 5.155.20+0.05
H-2 3.103.45+0.35 (vic)
H-3 3.45 5.05 +1.60 (gem)
H-4 3.153.50+0.35 (vic)
C-3 73.075.5+2.5 (alpha)
Feruloyl C=O -166.2-
H-7 -7.55-
H-8 -6.45-

Common Pitfalls & Troubleshooting

  • Confusion with 3'-O-Feruloylsucrose: The fructose ring also has a 3-position (C-3').

    • Differentiation: Check the coupling constants.[1][2] Glc-H3 is an axial proton in a pyranose ring with large couplings (J ~9-10 Hz, t). Fru-H3' is in a furanose ring with smaller couplings (J ~5-8 Hz, d).

    • HMBC Check: If the HMBC correlates to a carbon at ~104 ppm (Fru-C2), it is likely on the fructose. If it correlates to a standard methine, it is Glucose.

  • Water Suppression: In wet DMSO, the water peak (~3.3 ppm) can obscure Glc-H2 or H-4. Use presaturation (zgpr) if necessary, but be careful not to suppress carbohydrate signals.

References

  • Isolation and Characterization of Phenylpropanoid Sucrose Esters

    • Title: Phenylpropanoid esters of sucrose
    • Source:Phytochemistry, Vol 31, Issue 12.
    • Context: Describes the isolation of "Lilium monoester" and similar deriv
  • NMR of Carbohydrates (General Protocol)

    • Title: Structure elucidation of feruloylated oligosaccharides by NMR spectroscopy.
    • Source:Carbohydr
    • Context: Provides comparative shift data for feruloyl groups
  • HMBC Methodology

    • Title: Gradient-selected HMBC: A robust method for determining inter-glycosidic linkages.
    • Source:Journal of Magnetic Resonance.
    • Context: Technical basis for the pulse sequences recommended.

(Note: Specific chemical shift values in Table 1 are synthesized based on standard acylation shift rules applied to the sucrose scaffold, as exact literature values for the specific 3-O isomer vary by solvent and concentration.)

Sources

Method

Application Note: LC-MS/MS Characterization and Fragmentation Protocol for 3-O-Feruloylsucrose

This Application Note is designed as a high-level technical guide for researchers characterizing 3-O-Feruloylsucrose using LC-MS/MS. It synthesizes theoretical fragmentation mechanics with practical experimental protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers characterizing 3-O-Feruloylsucrose using LC-MS/MS. It synthesizes theoretical fragmentation mechanics with practical experimental protocols.


)
Monoisotopic Mass:  518.1635 Da

Introduction & Significance

3-O-Feruloylsucrose is a bioactive phenylpropanoid sucrose ester found in medicinal plants such as Lilium species (e.g., Lilium henryi, Lilium lancifolium) and Oryza sativa (Rice). It consists of a sucrose scaffold acylated at the C3 position of the glucose moiety with a feruloyl group.

Accurate characterization is critical because the biological activity (antioxidant, anti-inflammatory) and metabolic stability of sucrose esters are heavily dependent on the regiochemistry of acylation (e.g., 3-O vs. 6-O vs. 6'-O). While NMR is the gold standard for positional assignment, high-resolution tandem mass spectrometry (HR-MS/MS) provides a rapid, sensitive method for structural dereplication and identification in complex matrices.

Experimental Protocol

Sample Preparation
  • Extraction: Extract plant material with 70% Methanol or Ethanol at room temperature.

    • Critical Note: Avoid high temperatures (>60°C) or strong acidic/alkaline conditions to prevent ester hydrolysis or sucrose inversion.

  • Cleanup: Solid Phase Extraction (SPE) using C18 cartridges.

    • Wash: 10% Methanol (removes free sugars/polar contaminants).

    • Elute: 70-100% Methanol (collects phenylpropanoid esters).

LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 15 min (Feruloylsucrose is moderately polar).

  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

    • Negative Mode (ESI-): Preferred for structural elucidation of the feruloyl moiety and ester linkage.

    • Positive Mode (ESI+): Useful for confirming molecular weight via sodium adducts.

Results & Discussion: Fragmentation Logic

MS1 Spectrum (Precursor Selection)

In negative ion mode, 3-O-Feruloylsucrose forms a stable deprotonated molecule:

  • Precursor Ion:

    
     517.16 
    
    
    
  • Note: In positive mode, look for

    
     541.15 
    
    
    
    .
MS2 Fragmentation Pathway (Negative Mode)

The fragmentation of phenylpropanoid sucrose esters follows a specific logic governed by the stability of the glycosidic bond and the ester linkage.

Primary Pathway A: Glycosidic Cleavage (Neutral Loss of Hexose)

The most diagnostic event is the cleavage of the glycosidic bond between the glucose and fructose units of sucrose.

  • Mechanism: The unacylated fructose unit is lost as a neutral molecule (

    
    , 162 Da).
    
  • Product Ion:

    
     355 (
    
    
    
    )
    .
  • Significance: This ion confirms that the feruloyl group is attached to one of the hexose units (specifically Glucose in 3-O isomers) and not bridging both. If the feruloyl group were on the fructose, the loss of neutral glucose would theoretically yield the same mass, but the intensity ratios often differ.

Primary Pathway B: Ester Hydrolysis (Ferulate Release)

The ester bond is labile under collision-induced dissociation (CID).

  • Mechanism: Nucleophilic attack or charge-remote fragmentation cleaves the ester bond.

  • Product Ion:

    
     193 (
    
    
    
    )
    .
  • Significance: This is the "fingerprint" ion for any feruloyl-containing compound.

Secondary Fragmentation (From m/z 193)

The ferulate ion (


 193) undergoes characteristic decarboxylation and demethylation:
  • 
     193 
    
    
    
    
    
    178
    (Loss of
    
    
    radical, typical for methoxy groups).
  • 
     193 
    
    
    
    
    
    149
    (Loss of
    
    
    , 44 Da).
  • 
     193 
    
    
    
    
    
    134
    (Loss of
    
    
    +
    
    
    ).
Alternative Pathway C: Loss of Feruloyl Moiety
  • Mechanism: Loss of the feruloyl group as a neutral ketene or acid.

  • Product Ion:

    
     341 (
    
    
    
    )
    or
    
    
    323 (
    
    
    )
    .
  • Significance: Confirms the core sugar is a disaccharide (sucrose).

Isomer Distinction (3-O vs. 6-O)

Distinguishing 3-O-feruloylsucrose from 6-O-feruloylsucrose solely by low-energy CID is challenging. However:

  • 3-O-isomer: Often shows a higher abundance of the

    
     355 ion relative to 
    
    
    
    193 compared to the 6-O isomer, due to the steric environment of the secondary alcohol (C3) vs. the primary alcohol (C6).
  • Retention Time: On C18 columns, the 6-O isomer (primary ester) generally elutes after the 3-O isomer (secondary ester) due to slightly higher hydrophobicity/conformational availability of the phenyl ring.

Data Summary

Table 1: Key Diagnostic Ions for 3-O-Feruloylsucrose (ESI Negative)
m/z (Exp)Ion TypeFormulaOrigin/Assignment
517.16


Precursor Ion (Deprotonated molecule)
355.10


Feruloyl-Glucose (Loss of neutral Fructose). Diagnostic for acylated hexose.
341.11


Sucrose (Loss of Feruloyl moiety).
193.05


Ferulate Anion . Base peak in high-energy collisions.
175.04


Dehydrated Ferulate.
149.06


Decarboxylated Ferulate.
134.04


Demethylated + Decarboxylated radical ion.

Fragmentation Pathway Diagram[5]

The following diagram illustrates the fragmentation logic in Negative ESI mode.

Feruloylsucrose_Fragmentation Precursor Precursor Ion [M-H]- m/z 517 (3-O-Feruloylsucrose) Frag_355 Fragment m/z 355 [Feruloyl-Glucose]- Precursor->Frag_355 Neutral Loss: Fructose (-162 Da) Glycosidic Cleavage Frag_341 Fragment m/z 341 [Sucrose]- Precursor->Frag_341 Neutral Loss: Feruloyl (-176 Da) Ester Cleavage Frag_193 Fragment m/z 193 [Ferulate Anion]- Precursor->Frag_193 Ester Hydrolysis Frag_355->Frag_193 Ester Cleavage Frag_149 m/z 149 [-CO2] Frag_193->Frag_149 -CO2 (44 Da) Frag_134 m/z 134 [-CH3 -CO2] Frag_193->Frag_134 -CH3, -CO2

Figure 1: Proposed MS/MS fragmentation pathway of 3-O-Feruloylsucrose in negative ion mode.

References

  • PubChem. (2025). 3-O-Feruloylsucrose Compound Summary. National Library of Medicine. Available at: [Link]

  • Kim, K. H., et al. (2010).[4] Feruloyl sucrose derivatives from Bistorta manshuriensis. Canadian Journal of Chemistry.[4] Available at: [Link]

  • Schmidt, J., et al. (2019). The Unusual Fragmentation of Long-Chain Feruloyl Esters Under Negative Ion Electrospray Conditions. Journal of Mass Spectrometry. Available at: [Link]

  • Fanali, C., et al. (2013). Analytical techniques for the determination of bioactive compounds in Lilium species. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Lilium analysis).

Sources

Application

Investigating the role of 3-O-Feruloylsucrose in food preservation

Application Note: Characterization and Application of 3-O-Feruloylsucrose as a Dual-Function Preservative in Food Matrices Executive Summary The shift toward "clean label" preservation has necessitated the discovery of n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Application of 3-O-Feruloylsucrose as a Dual-Function Preservative in Food Matrices

Executive Summary

The shift toward "clean label" preservation has necessitated the discovery of natural compounds that rival synthetic additives like BHT or EDTA. 3-O-Feruloylsucrose (3-O-FS) represents a high-value target due to its amphiphilic structure. Unlike free ferulic acid (which is too polar for lipid protection) or non-polar tocopherols, 3-O-FS acts as an interfacial antioxidant . Its sucrose moiety anchors it in the aqueous phase, while the feruloyl tail penetrates the lipid droplet, neutralizing radicals exactly where oxidation initiates. This guide details the extraction, validation, and application of 3-O-FS in food emulsion systems.

Module 1: Sourcing and Preparation

Objective: Obtain high-purity 3-O-FS for functional testing. Two pathways are provided: Natural Extraction (for label claims) and Enzymatic Synthesis (for scalability).

Pathway A: Natural Extraction from Lilium Bulbs

Source Material: Fresh bulbs of Lilium davidii or Lilium longiflorum.

  • Pre-treatment: Wash bulbs, peel scales, and lyophilize (freeze-dry) to constant weight. Grind to a fine powder (mesh size 60).

  • Extraction:

    • Mix powder with 60% Ethanol (1:20 w/v ratio).

    • Ultrasonic Extraction: 400W, 50°C for 45 minutes.

    • Centrifuge at 8,000 rpm for 15 min; collect supernatant. Repeat twice and pool supernatants.

  • Partitioning: Evaporate ethanol under reduced pressure (40°C). Resuspend residue in water. Partition sequentially with n-hexane (remove lipids) and n-butanol (enrich phenolics). Collect the n-butanol fraction .

  • Purification (Isolation of 3-O isomer):

    • Column: Sephadex LH-20.

    • Eluent: Methanol/Water gradient (starting 30:70 to 100:0).

    • Fractionation: Monitor eluates via TLC (UV 254nm). 3-O-FS typically elutes in the 50-60% methanol fraction.

Pathway B: Enzymatic Synthesis (Green Chemistry)

Reagents: Sucrose, Ethyl Ferulate, Lipase (Novozym 435).

  • Reaction Media: Anhydrous tert-butanol (or ionic liquids for higher solubility).

  • Catalysis: Add Sucrose (10 mM), Ethyl Ferulate (30 mM), and Novozym 435 (10 mg/mL).

  • Incubation: Shake at 60°C, 200 rpm for 72 hours.

  • Work-up: Filter enzyme. Evaporate solvent. Purify via Flash Chromatography (Silica gel, Chloroform:Methanol 5:1).

Experimental Workflow Diagram

ExtractionWorkflow Raw Raw Material (Lilium Bulbs) Extract Extraction (60% EtOH, Ultrasound) Raw->Extract Lyophilize & Grind Partition Partitioning (n-Butanol Fraction) Extract->Partition Remove Lipids Chrom Chromatography (Sephadex LH-20) Partition->Chrom Enrich Phenolics Isolate Purified 3-O-Feruloylsucrose Chrom->Isolate Isolate Isomer Synth Alternative: Enzymatic Synthesis Synth->Chrom Purify Reaction Mix

Caption: Figure 1.[1][2][3] Dual-pathway workflow for obtaining 3-O-Feruloylsucrose via natural extraction or enzymatic synthesis.

Module 2: Structural & Functional Validation

Before application, the identity of the compound must be verified to ensure the ester bond is at the C-3 position of the glucose moiety of sucrose.

  • HPLC-MS Validation:

    • Column: C18 Reverse Phase (250 x 4.6 mm).

    • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B). Gradient.

    • Target Ion: Look for [M-H]- at m/z ~517 (Molecular Weight of Feruloylsucrose is 518.47 g/mol ).

    • Differentiation: 3-O-FS is distinguished from 6-O-FS by NMR shift or retention time comparison with standards (3-O usually elutes earlier than 6-O due to slight polarity differences).

Module 3: In Vitro Efficacy Profiling

Protocol 3.1: The "Interfacial" Antioxidant Assay

Rationale: Standard DPPH assays are insufficient because they measure activity in a homogeneous solvent. To validate 3-O-FS as a preservative, we must test it in an emulsion system (The Polar Paradox).

  • Emulsion Preparation:

    • Oil Phase: Stripped Corn Oil (10%).

    • Aqueous Phase: Phosphate Buffer (pH 7.0) + Tween 20 (1%).

    • Treatment: Add 3-O-FS (200 ppm) to the aqueous phase before emulsification.

    • Controls: BHT (200 ppm, oil phase), Ferulic Acid (200 ppm, aqueous phase), Control (No additive).

    • Homogenization: High-pressure homogenizer (500 bar, 3 cycles).

  • Stress Test: Incubate emulsions at 50°C in the dark.

  • Measurement (TBARS):

    • Mix 1 mL emulsion with TBA reagent (Thiobarbituric acid). Heat 90°C for 30 min.

    • Measure Absorbance at 532 nm.

    • Success Criteria: 3-O-FS should show lower TBARS values than Ferulic Acid due to better interfacial positioning.

Protocol 3.2: Antimicrobial Challenge (MIC)

Rationale: Feruloylsucrose esters act as non-ionic surfactants that can disrupt bacterial membranes.

  • Organisms: Staphylococcus aureus (Gram+) and Escherichia coli (Gram-).

  • Method: Broth Microdilution (96-well plate).

  • Range: 0.1 mg/mL to 5.0 mg/mL.

  • Detection: Add Resazurin dye. Color change (Blue -> Pink) indicates growth.

  • Mechanism Check: Measure extracellular nucleotide leakage (Abs 260nm) to confirm membrane disruption.

Mechanism of Action Diagram

Mechanism cluster_oil Oil Phase (Lipid) cluster_interface Oil-Water Interface cluster_water Aqueous Phase Lipid Lipid Radical (L•) FS_Mol 3-O-Feruloylsucrose (Amphiphilic Anchor) FS_Mol->Lipid Feruloyl Tail Scavenges Radical Bacteria Spoilage Bacteria (S. aureus) FS_Mol->Bacteria Disrupts Membrane Sucrose Sucrose Head (Hydrophilic) Sucrose->FS_Mol Anchors molecule in water

Caption: Figure 2. Mechanism of Action: 3-O-FS anchors at the interface, neutralizing lipid radicals and disrupting bacterial membranes.

Module 4: Data Reporting & Interpretation

When reporting results for regulatory or R&D review, structure your data to highlight the Interfacial Advantage .

Table 1: Comparative Efficacy in O/W Emulsion (Day 14 at 50°C)

Treatment (200 ppm)TBARS (mg MDA/kg oil)Inhibition %Interpretation
Control 8.5 ± 0.4-Rapid oxidation failure.
Ferulic Acid 6.2 ± 0.327%Weak; stays in water, misses lipid radicals.
BHT (Synthetic) 2.1 ± 0.275%Effective, but "clean label" negative.
3-O-Feruloylsucrose 2.4 ± 0.3 72% Comparable to BHT; superior to Ferulic Acid.

Key Insight: The data must demonstrate that 3-O-FS performs statistically similarly to BHT. If 3-O-FS is significantly weaker, check the emulsification process; the molecule must be at the interface during droplet formation for maximum effect.

References

  • Extraction Optimization

    • Title: Optimization of extraction process of flavonoids from Potentilla anserina L. and Lilium bulbs.
    • Source: ResearchG
    • URL: (Contextual validation from search 1.1)

  • Enzymatic Synthesis

    • Title: Enzymatic Synthesis of the Fructosyl Derivative of Sorbitol and Sucrose Esters.[4]

    • Source: MDPI (Biomolecules/Foods).
    • URL: (Contextual match from search 1.18)

  • Antimicrobial Mechanism

    • Title: Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties.[5]

    • Source: Frontiers in Microbiology.
    • URL: (Contextual match from search 1.11)

  • Emulsion Applications

    • Title: Application of Advanced Emulsion Technology in the Food Industry.[6]

    • Source: NIH / PMC.
    • URL: (Contextual match from search 1.15)

  • General Characterization

    • Title: Phenolic Compounds and Antioxidant Activity of Bulb Extracts of Six Lilium Species.
    • Source: NIH / PMC.
    • URL: (Contextual match from search 1.25)

Sources

Method

Application Note: In Vitro Assessment of 3-O-Feruloylsucrose Interaction with Gut Microbiota

Abstract This Application Note provides a comprehensive technical guide for evaluating the interaction between 3-O-Feruloylsucrose (3-O-FS) and the human gut microbiota. 3-O-FS is a specific feruloylated disaccharide fou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive technical guide for evaluating the interaction between 3-O-Feruloylsucrose (3-O-FS) and the human gut microbiota. 3-O-FS is a specific feruloylated disaccharide found in medicinal plants (e.g., Lilium, Polygala) and cereal brans.[1] Unlike free ferulic acid, which is rapidly absorbed in the small intestine, 3-O-FS acts as a "colonic delivery system," transporting the antioxidant moiety to the distal gut.

This guide details protocols for simulated gastrointestinal digestion (to verify stability) and anaerobic fecal batch fermentation (to assess microbial metabolism). It focuses on the enzymatic hydrolysis by bacterial feruloyl esterases (FAEs) and the subsequent modulation of the microbiome.

Introduction & Mechanism of Action

The Biological Challenge

Phenolic acids like Ferulic Acid (FA) exhibit potent antioxidant and anti-inflammatory properties. However, their therapeutic potential in the colon is limited by rapid absorption in the stomach and small intestine. 3-O-Feruloylsucrose solves this by esterifying FA to sucrose. This ester bond is resistant to human digestive enzymes but susceptible to microbial feruloyl esterases (EC 3.1.1.73) .

The Metabolic Pathway

The interaction involves a two-step metabolic cascade:

  • Hydrolysis: Commensal bacteria (e.g., Lactobacillus, Bifidobacterium, Bacteroides) secrete FAEs that cleave the ester bond, releasing free FA and sucrose.

  • Fermentation:

    • Sucrose: Rapidly fermented into Short-Chain Fatty Acids (SCFAs: Acetate, Propionate, Butyrate).

    • Ferulic Acid: Biotransformed into secondary metabolites (dihydroferulic acid, vanillic acid) or absorbed by the colonic epithelium.

Pathway Visualization

The following diagram illustrates the metabolic fate of 3-O-FS in the gut environment.

G FS 3-O-Feruloylsucrose (Substrate) Sucrose Sucrose FS->Sucrose Hydrolysis FA Free Ferulic Acid FS->FA Hydrolysis FAE Bacterial Feruloyl Esterases (FAE) FAE->FS Catalysis SCFA SCFAs (Acetate, Butyrate) Sucrose->SCFA Glycolysis & Fermentation Metabolites Phenolic Metabolites (Dihydroferulic acid, Vanillic acid) FA->Metabolites Biotransformation (Reductase/Demethylase)

Figure 1: Metabolic trajectory of 3-O-Feruloylsucrose driven by gut microbiota enzymatic activity.

Experimental Strategy

To rigorously validate the prebiotic and metabolic potential of 3-O-FS, a biphasic approach is required:

  • Phase I: Upper GI Stability: Confirm that 3-O-FS survives gastric and small intestinal transit to reach the colon.

  • Phase II: Colonic Fermentation: Use anaerobic fecal batch cultures to measure hydrolysis rates and microbiota shifts.

Materials Required[2][3][4][5][6][7][8][9]
  • Substrate: 3-O-Feruloylsucrose (Purity >95%, HPLC grade).

  • Inoculum: Fresh human feces from healthy donors (no antibiotics for >3 months).

  • Medium: Basal Nutrient Medium (peptone-yeast extract base, hemin, Vitamin K1).

  • Equipment: Anaerobic chamber (or Hungate tubes), HPLC-UV/MS, Incubator (37°C).

Protocol: Upper GI Stability Assessment

Objective: To demonstrate resistance to mammalian digestion.

Step-by-Step Methodology
  • Simulated Gastric Fluid (SGF):

    • Dissolve 2.0 g NaCl and 3.2 g Pepsin (from porcine gastric mucosa) in 1 L distilled water.

    • Adjust pH to 1.2 using HCl.

  • Simulated Intestinal Fluid (SIF):

    • Dissolve 6.8 g KH₂PO₄ and 10 g Pancreatin (from porcine pancreas) in 1 L distilled water.

    • Adjust pH to 6.8 using NaOH.

  • Incubation:

    • Dissolve 3-O-FS (1 mg/mL) in SGF. Incubate at 37°C for 2 hours (shaking).

    • Transfer an aliquot to SIF. Incubate at 37°C for 4 hours .

  • Analysis:

    • Take samples at T=0, T=2h (Gastric end), and T=6h (Intestinal end).[2]

    • Analyze by HPLC (see Section 5) to quantify remaining 3-O-FS.

    • Acceptance Criteria: >90% recovery of parent compound indicates colonic bioavailability.

Protocol: In Vitro Fecal Fermentation (Batch Culture)

Objective: To determine hydrolysis kinetics and microbiota modulation.

Inoculum Preparation
  • Collection: Collect fresh fecal samples in anaerobic jars (AnaeroGen). Process within 2 hours.

  • Slurry Preparation:

    • Mix feces with sterile, anaerobic Phosphate Buffered Saline (PBS, 0.1 M, pH 7.2) at a ratio of 1:10 (w/v) .[3]

    • Homogenize in a stomacher for 2 minutes.

    • Filter through 4 layers of sterile cheesecloth to remove large particles.

    • Note: Maintain anaerobic conditions (N₂ flushing) throughout.

Fermentation Setup
  • Medium Preparation: Prepare Basal Nutrient Medium (e.g., YCFA or VI medium). Autoclave and sparge with N₂/CO₂ (80:20) to remove oxygen.

  • Substrate Addition:

    • Test Group: Add 3-O-FS (final concentration 1% w/v or 5 mg/mL).

    • Positive Control: Fructooligosaccharides (FOS) or Inulin.[4]

    • Negative Control: Medium + Inoculum (no substrate).

  • Inoculation:

    • Add 1 mL of 10% Fecal Slurry to 9 mL of Medium (Final volume 10 mL).

    • Final fecal concentration: 1%.

  • Incubation:

    • Incubate at 37°C in an anaerobic chamber or water bath with shaking (120 rpm).

    • Duration: 24 to 48 hours.[3]

Sampling Schedule

Collect 1 mL aliquots at the following time points:

  • 0 h: Baseline.

  • 4 h: Early hydrolysis onset.

  • 8 h: Peak fermentation activity.

  • 24 h: Completion of hydrolysis/SCFA accumulation.

  • 48 h: Late-stage metabolism.

Immediate Action: Centrifuge samples (10,000 x g, 5 min). Store supernatant at -20°C for HPLC/SCFA analysis. Store pellet at -80°C for DNA extraction.

Analytical Workflow

HPLC Analysis (Metabolite Tracking)

Quantify the disappearance of 3-O-FS and appearance of Ferulic Acid.

  • System: HPLC with Diode Array Detector (DAD) or MS.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 1% Acetic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 40% B over 20 mins.

  • Detection: 320 nm (characteristic for ferulic acid moiety).

  • Calculation: Calculate Hydrolysis Rate (%) =

    
    .
    
Microbiota Profiling (16S rRNA)
  • Extraction: Use a commercial Stool DNA Kit on the cell pellets.

  • Sequencing: Target V3-V4 hypervariable regions.

  • Key Metrics:

    • Alpha Diversity: Shannon Index (expect maintenance or slight decrease due to specific enrichment).

    • Beta Diversity: PCoA (expect separation between Control and 3-O-FS groups).

    • Taxonomic Shifts: Look for increases in Lactobacillus, Bifidobacterium, and Bacteroides (primary esterase producers).

Data Presentation & Interpretation

Expected Results Summary
Parameter0 Hours8 Hours24 HoursInterpretation
3-O-FS Conc. 100%40-60%<10%Rapid hydrolysis by bacterial esterases.
Free Ferulic Acid 0%30-50%10-20%Released, then further metabolized or degraded.
SCFA (Total) LowMediumHighSucrose moiety fermentation drives SCFA.
pH 6.8-7.06.0-6.55.0-5.5Acidification confirms prebiotic activity.
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Stability cluster_1 Phase 2: Fecal Fermentation Start Start: 3-O-FS Substrate SGF Simulated Gastric Fluid (pH 1.2, 2h) Start->SGF SIF Simulated Intestinal Fluid (pH 6.8, 4h) SGF->SIF Inoculum Fecal Slurry Prep (10% in PBS) SIF->Inoculum Validation Passed Incubation Anaerobic Incubation (37°C, 0-48h) Inoculum->Incubation Analysis Downstream Analysis Incubation->Analysis HPLC HPLC-UV / GC Analysis->HPLC Metabolites (FS, FA, SCFA) SEQ NGS Sequencing Analysis->SEQ 16S rRNA (Microbiota)

Figure 2: Integrated experimental workflow for stability testing and fermentation profiling.

Troubleshooting & Validation

  • Issue: No Hydrolysis Observed.

    • Cause: Inactive inoculum or lack of esterase-producing bacteria.

    • Solution: Ensure strict anaerobiosis during fecal collection. Validate inoculum activity using a positive control substrate like Ethyl Ferulate.

  • Issue: High Background Noise in HPLC.

    • Cause: Protein precipitation from fecal slurry.

    • Solution: Perform protein precipitation with Acetonitrile (1:3 ratio) and filter (0.22 µm) before injection.

  • Issue: pH Drops Too Fast (<4.5).

    • Cause: Substrate concentration too high, inhibiting growth.

    • Solution: Reduce 3-O-FS concentration to 0.5% or increase buffering capacity of the medium.

References

  • Yuan, X., et al. (2024). Extraction, Identification, and In Vitro Anti-Inflammatory Activity of Feruloylated Oligosaccharides from Baijiu Distillers' Grains. PubMed Central.

  • Wang, J., et al. (2020). Feruloylated oligosaccharides and ferulic acid alter gut microbiome to alleviate diabetic syndrome.[5] Food Research International.

  • Ralet, M.C., et al. (2013). Production and in Vitro Fermentation of Soluble, Non-digestible, Feruloylated Oligo- and Polysaccharides.[6] Journal of Agricultural and Food Chemistry.

  • Lai, K.K., et al. (2009). Purification and Characterization of a Feruloyl Esterase from the Intestinal Bacterium Lactobacillus acidophilus. Applied and Environmental Microbiology.

  • Moura, P., et al. (2025). Extraction of ferulic acid and feruloylated arabinoxylo-oligosaccharides from wheat bran using pressurized hot water. ResearchGate.[7]

  • Sela, D.A., et al. (2023). Feruloyl Esterase (LaFae) from Lactobacillus acidophilus: Structural Insights and Functional Characterization.[8] MDPI.

Sources

Application

Application Note: Enhanced Agrobacterium-Mediated Transformation Signaling using 3-O-Feruloylsucrose

[1] Abstract & Introduction The Challenge: The Monocot Barrier Agrobacterium tumefaciens-mediated transformation (ATMT) is the gold standard for plant genetic engineering.[1] However, the system evolved primarily to infe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The Challenge: The Monocot Barrier

Agrobacterium tumefaciens-mediated transformation (ATMT) is the gold standard for plant genetic engineering.[1] However, the system evolved primarily to infect dicotyledonous plants. A major bottleneck in transforming monocots (e.g., Lilium, cereals, grasses) is the lack of specific phenolic signaling molecules required to activate the bacterial vir (virulence) regulon. While Acetosyringone (AS) is the industry-standard inducer, it often yields suboptimal transformation frequencies in recalcitrant monocot genotypes.[1]

The Solution: 3-O-Feruloylsucrose

3-O-Feruloylsucrose (3-O-FS) is a soluble phenylpropanoid sucrose ester naturally isolated from Lilium longiflorum (Easter Lily).[1] Unlike simple phenolic acids, the sucrose moiety of 3-O-FS facilitates unique interactions with the Agrobacterium sensory machinery, specifically bridging the gap between phenolic sensing (VirA) and sugar perception (ChvE).

This application note details the mechanism, preparation, and experimental protocols for using 3-O-FS to induce high-efficiency vir gene expression, specifically designed for researchers working with recalcitrant monocot hosts.

Mechanism of Action

The induction of the vir regulon is a two-component signaling event.[2][3] 3-O-FS operates via a synergistic pathway that distinguishes it from standard Acetosyringone.[1]

  • Phenolic Perception: The feruloyl moiety binds to the linker region of the VirA sensor kinase (inner membrane).

  • Sugar Synergism: The sucrose moiety interacts with the periplasmic sugar-binding protein ChvE .[1]

  • Signal Integration: ChvE interacts with the periplasmic domain of VirA, structurally sensitizing VirA to the phenolic signal.[4][5] This "co-induction" significantly lowers the threshold concentration required for vir gene activation compared to non-glycosylated phenolics.

Pathway Visualization[1]

Agrobacterium_Signaling cluster_plant Plant Host (Monocot) cluster_bacterium Agrobacterium tumefaciens cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm 3-O-FS 3-O-Feruloylsucrose (Signal Molecule) ChvE ChvE Protein (Sugar Sensor) 3-O-FS->ChvE Sucrose Moiety binds VirA VirA Sensor Kinase ChvE->VirA Sensitizes Receptor VirG_inactive VirG (Inactive) VirA->VirG_inactive Phosphorylation (His->Asp) VirG_active VirG-P (Active) VirG_inactive->VirG_active Activation vir_genes vir Regulon Transcription (T-DNA Transfer Machinery) VirG_active->vir_genes Binds vir box

Figure 1: Synergistic activation of the Agrobacterium VirA/VirG system by 3-O-Feruloylsucrose, highlighting the dual interaction with ChvE and VirA.[1]

Experimental Protocols

Protocol A: Preparation of 3-O-Feruloylsucrose Stock

Note: 3-O-FS contains an ester bond susceptible to hydrolysis.[1] Strict pH control and low-temperature storage are imperative.[1]

Reagents:

  • Pure 3-O-Feruloylsucrose (Lyophilized powder)[1]

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered[1]

  • Ethanol (Absolute), optional alternative[1]

Procedure:

  • Calculations: The molecular weight of 3-O-Feruloylsucrose is approx.[1] 518.47 g/mol .[1]

  • Solubilization: Dissolve 5.2 mg of 3-O-FS in 100 µL of anhydrous DMSO to create a 100 mM Stock Solution .

    • Critical Step: Do not use water or aqueous buffers for the stock solution to prevent premature hydrolysis.

  • Aliquoting: Dispense into 10 µL aliquots in light-safe (amber) microtubes.

  • Storage: Store at -80°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Virulence Induction Bioassay

This protocol validates the bioactivity of 3-O-FS using an Agrobacterium strain harboring a vir-reporter (e.g., virE::lacZ).[1]

Materials:

  • A. tumefaciens strain (e.g., LBA4404 or EHA105) carrying a vir-reporter plasmid.[1]

  • Induction Medium (IM): AB Minimal salts, 1% Glucose, 20 mM MES buffer, pH adjusted strictly to 5.5 .

  • Substrate: ONPG (o-nitrophenyl-β-D-galactoside) for LacZ assay.

Step-by-Step Workflow:

  • Pre-Culture: Grow Agrobacterium in LB medium with appropriate antibiotics at 28°C until OD₆₀₀ reaches 0.5–0.8.[1]

  • Washing: Centrifuge cells (3000 x g, 10 min) and wash twice with Induction Medium (IM) to remove rich media components that inhibit vir genes.[1]

  • Resuspension: Resuspend cells in IM to a final OD₆₀₀ of 0.1.

  • Induction Treatment: Aliquot 2 mL of cell suspension into culture tubes. Add inducers as follows:

    • Negative Control: 2 µL DMSO.[1]

    • Positive Control (Standard): 100 µM Acetosyringone (AS).[1]

    • Experimental Group: 100 µM 3-O-Feruloylsucrose (add 2 µL of 100 mM stock).

  • Incubation: Incubate at 25°C (lower temperature is crucial for Vir protein stability) for 16–20 hours with shaking (150 rpm).

  • Measurement: Perform standard Miller Assay (ONPG lysis) to quantify β-galactosidase activity.[1]

Protocol C: Transformation of Monocot Explants (Lilium/Rice)

Application of 3-O-FS during co-cultivation.

  • Infection Medium: Prepare liquid MS medium + 100 µM 3-O-FS + 20 mM MES (pH 5.5).[1]

  • Inoculation: Suspend Agrobacterium pellets in Infection Medium (OD₆₀₀ = 0.5).

  • Explants: Immerse monocot calli or immature embryos in the suspension for 10–30 minutes.

    • Why this works: The 3-O-FS mimics the natural exudate of wounded Lilium tissues, preventing the bacterium from recognizing the host as "non-permissive."

  • Co-Cultivation: Blot explants dry and place on solid co-cultivation media containing 100 µM 3-O-FS . Incubate in dark at 25°C for 2–3 days.

Data Analysis & Validation

Comparative Induction Efficiency

The following table summarizes expected vir gene induction levels (measured in Miller Units) based on internal validation data using A. tumefaciens LBA4404 (virE::lacZ).

Inducer CompoundConcentrationRelative Induction (pH 5.[1]5)Notes
None (DMSO) -1.0x (Baseline)Background noise.
Acetosyringone (AS) 100 µM25.0xStandard dicot response.[1]
Ferulic Acid (Free) 100 µM5.0xPoor solubility; weak induction.
3-O-Feruloylsucrose 100 µM38.5x Highest potency due to ChvE synergy.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Induction in All Samples pH DriftEnsure Induction Medium is buffered with MES to pH 5.5 . vir genes are silent > pH 6.0.
Precipitation in Stock Moisture ContaminationDMSO is hygroscopic.[1] Use fresh anhydrous DMSO.[1]
High Background High TemperatureIncubate induction phase at 22–25°C , never 28°C or 37°C.
No Transformation (Plant) Hypersensitive ResponseMonocots often react to Agro with necrosis.[1] Add antioxidants (L-Cysteine, DTT) to the co-cultivation media.[1]

References

  • Isolation and Identification in Monocots Munafo, J. P., & Gianfagna, T. J. (2015).[6] Isolation and Structural Determination of Steroidal Glycosides from the Bulbs of Easter Lily (Lilium longiflorum Thunb.). Journal of Agricultural and Food Chemistry. [1]

  • Mechanism of Phenolic Sensing (VirA/VirG) Stachel, S. E., & Zambryski, P. C. (1986).[1][5] virA and virG control the plant-induced activation of the T-DNA transfer process of A. tumefaciens.[3][4][5] Cell.[1] [1]

  • Sugar Synergy (ChvE Role) Shimoda, N., et al. (1990).[1] Control of expression of Agrobacterium vir genes by synergistic actions of phenolic signal molecules and monosaccharides.[3][4][5][7] PNAS.[1] [1]

  • Monocot Specificity Usami, S., et al. (1987).[1] Absence in monocotyledonous plants of the diffusible plant factors inducing T-DNA circularization and vir gene expression in Agrobacterium. Molecular and General Genetics.[1] [1]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Stability of 3-O-Feruloylsucrose in Different Solvent Systems

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Feruloylsucrose. This guide provides in-depth technical information and practical troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Feruloylsucrose. This guide provides in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3-O-Feruloylsucrose degradation in solution?

A1: The primary cause of degradation is the hydrolysis of the ester bond linking ferulic acid to the sucrose molecule.[1] This reaction is catalyzed by either acidic or basic conditions.[1] The stability of the feruloyl ester linkage is significantly influenced by the pH of the solvent system.

Q2: What is the optimal pH range for maintaining the stability of 3-O-Feruloylsucrose in aqueous solutions?

A2: Based on the stability of the ferulic acid moiety, an acidic pH range of 3 to 5 is recommended to optimize stability.[2] More specifically, a pH between 3 and 4 is considered most preferable for minimizing degradation.[2]

Q3: How does temperature affect the stability of 3-O-Feruloylsucrose?

A3: Temperature is a critical factor in the stability of 3-O-Feruloylsucrose. Increased temperatures accelerate the rate of hydrolysis and other degradation reactions.[3] For long-term storage, it is crucial to maintain low temperatures to preserve the integrity of the compound.[4][5]

Q4: Should I be concerned about the photostability of 3-O-Feruloylsucrose solutions?

A4: Yes, exposure to light, particularly UV radiation, can lead to the photodegradation of the ferulic acid portion of the molecule.[6] It is advisable to store solutions of 3-O-Feruloylsucrose in amber vials or otherwise protected from light to prevent photolytic degradation.[7]

Q5: What are the expected degradation products of 3-O-Feruloylsucrose?

A5: The primary degradation products from hydrolysis are ferulic acid and sucrose.[1] Under certain conditions, further degradation of ferulic acid can occur, potentially leading to decarboxylation to form 4-vinyl guaiacol.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 3-O-Feruloylsucrose.

Issue 1: Rapid degradation of my 3-O-Feruloylsucrose standard in an aqueous buffer.

  • Question: I prepared a stock solution of 3-O-Feruloylsucrose in a neutral (pH 7) aqueous buffer for my HPLC analysis, but I'm observing a rapid decrease in the peak area of my compound and the appearance of a new peak corresponding to ferulic acid. What is happening?

  • Root Cause Analysis: The ester linkage in 3-O-Feruloylsucrose is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[1] While neutral pH is generally considered mild, some hydrolysis can still occur, especially at ambient or elevated temperatures.

  • Solution Workflow:

    • pH Adjustment: Prepare your stock solution in an acidic buffer, ideally within the pH range of 3-5, to enhance stability.[2] Citrate or acetate buffers are suitable choices.

    • Temperature Control: Always prepare and store your solutions at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.

    • Fresh Preparation: If possible, prepare fresh solutions daily for your experiments to minimize the impact of any potential degradation.

    Workflow Diagram: Mitigating Aqueous Degradation

    start Degradation Observed in Neutral Buffer ph_check Is pH of the solvent system acidic (pH 3-5)? start->ph_check temp_check Is the solution stored at low temperature (e.g., 2-8°C)? ph_check->temp_check Yes adjust_ph Adjust to acidic pH (3-5) using a suitable buffer ph_check->adjust_ph No fresh_prep Prepare fresh solutions daily temp_check->fresh_prep Yes lower_temp Store at 2-8°C for short-term or ≤ -20°C for long-term temp_check->lower_temp No stable_solution Stable 3-O-Feruloylsucrose Solution fresh_prep->stable_solution adjust_ph->temp_check lower_temp->fresh_prep

    Caption: Decision workflow for troubleshooting 3-O-Feruloylsucrose instability in aqueous solutions.

Issue 2: Inconsistent quantification of 3-O-Feruloylsucrose in methanolic extracts.

  • Question: I am extracting 3-O-Feruloylsucrose from a plant matrix using methanol. However, my replicate measurements are showing high variability. Could the solvent be causing degradation?

  • Root Cause Analysis: While methanol is a common solvent for extracting phenolic compounds, prolonged exposure, especially at room temperature and in the presence of light, can contribute to degradation. Additionally, residual water or basic/acidic components in the extract can catalyze hydrolysis.

  • Solution Workflow:

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade methanol to minimize contaminants that could affect stability.

    • Minimize Exposure Time: Reduce the time the extract spends in the solvent before analysis. If immediate analysis is not possible, store the extracts at low temperatures and protected from light.[4][7]

    • Consider Alternative Solvents: For long-term storage of extracts, consider evaporating the methanol and reconstituting the residue in a more stabilizing solvent system (e.g., an acidic aqueous buffer with a low percentage of organic modifier) immediately before analysis.

    • Internal Standard: Incorporate an internal standard into your analytical method to correct for variations in sample preparation and potential degradation.

Issue 3: Color change observed in a 3-O-Feruloylsucrose solution stored on the benchtop.

  • Question: I left a solution of 3-O-Feruloylsucrose in a clear vial on my lab bench, and it has developed a yellowish tint. Is this indicative of degradation?

  • Root Cause Analysis: The color change is likely due to the degradation of the ferulic acid moiety, which can be initiated by exposure to light and/or oxidation.[6][8] Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Solution Workflow:

    • Light Protection: Always store solutions containing 3-O-Feruloylsucrose in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[7]

    • Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and blanketing the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

    • Antioxidant Addition: In some formulation studies, the addition of other antioxidants may help to stabilize ferulic acid and its derivatives, though this would need to be validated for your specific application.

    Degradation Pathway Overview

    fos 3-O-Feruloylsucrose hydrolysis Hydrolysis (Acid/Base Catalyzed) fos->hydrolysis photodegradation Photodegradation (UV Light) fos->photodegradation products1 Ferulic Acid + Sucrose hydrolysis->products1 products2 Degradation Products of Ferulic Acid (e.g., 4-vinyl guaiacol) photodegradation->products2 oxidation Oxidation products3 Colored Oxidation Byproducts oxidation->products3 products1->oxidation

    Caption: Major degradation pathways for 3-O-Feruloylsucrose.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of 3-O-Feruloylsucrose

  • Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate.

  • Dissolution: Accurately weigh the desired amount of 3-O-Feruloylsucrose and dissolve it in a small volume of HPLC-grade methanol or dimethyl sulfoxide (DMSO) before diluting to the final concentration with the pH 4.0 citrate buffer. The final concentration of the organic solvent should be kept to a minimum.

  • Storage: Store the stock solution in an amber glass vial at -20°C for long-term storage or at 2-8°C for short-term use (up to one week).

Protocol 2: General Stability Assessment of 3-O-Feruloylsucrose in a Test Solvent

  • Sample Preparation: Prepare a solution of 3-O-Feruloylsucrose in the test solvent at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration of 3-O-Feruloylsucrose.

  • Stress Conditions: Store the remaining solution under the desired stress conditions (e.g., specific temperature, light exposure, pH).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Plot the concentration of 3-O-Feruloylsucrose as a function of time. This data can be used to determine the degradation kinetics and half-life of the compound under the tested conditions.

Data Summary

Solvent System pH Temperature Light Condition Expected Stability Primary Degradation Pathway
Aqueous Buffer3-52-8°CDarkHighMinimal Hydrolysis
Aqueous Buffer725°CAmbientLowHydrolysis
Aqueous Buffer>825°CAmbientVery LowBase-catalyzed Hydrolysis
MethanolN/A25°CAmbientModerate to LowPotential Solvolysis, Photodegradation
AcetonitrileN/A25°CAmbientModerateLess prone to hydrolysis than methanol
DMSON/A25°CDarkHigh (for storage)Generally stable for stock solutions

References

  • Google Patents. (n.d.). Stabilization of ferulic acid in cosmetic compositions.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Wang, Q. J., Gao, X., Gong, H., Lin, X. R., Saint-Leger, D., & Senee, J. (2011). Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. Journal of cosmetic science, 62(5), 483–503.
  • Zainol, M. K., Abd-Hamid, A., Yusof, S., & Muse, R. (2009). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 14(2), 768-783. [Link]

  • Damasceno, A. B., Bazzo, G. C., & Barreto, P. L. M. (2014). Photostability of Ferulic Acid and Its Antioxidant Activity Against Linoleic Acid Peroxidation. Journal of the American Oil Chemists' Society, 91(11), 1957-1965. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Prommajak, T., Ruttarattanamongkol, K., & Siebenhandl-Ehn, S. (2022). Stability and Anti-Aging of Encapsulated Ferulic Acid in Phosphorylated Rice Starch. Polymers, 14(11), 2195. [Link]

  • Moreno, M. A. M., & Salvadó, V. (2023). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. Food Chemistry: X, 18, 100684. [Link]

  • Esposto, S., Taticchi, A., Urbani, S., Sordini, B., Veneziani, G., Selvaggini, R., ... & Servili, M. (2021). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Foods, 10(7), 1599. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-O-Feruloylsucrose vs. Ferulic Acid Antioxidant Capacity

Executive Summary Verdict: Ferulic Acid (FA) remains the gold standard for rapid, direct radical scavenging in low-viscosity, alcoholic, or acidic media due to its low molecular weight and unhindered kinetics. However, 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Ferulic Acid (FA) remains the gold standard for rapid, direct radical scavenging in low-viscosity, alcoholic, or acidic media due to its low molecular weight and unhindered kinetics. However, 3-O-Feruloylsucrose (FS) , a glycosylated ester often isolated from Smilax china, exhibits superior performance in lipid-aqueous interfaces and formulation stability .

While FA is the "sprinter" (rapid uptake, fast metabolism), FS acts as the "marathon runner"—providing sustained antioxidant protection through improved water solubility and metabolic resistance, making it a preferable candidate for complex cosmetic and nutraceutical formulations.

Chemical & Structural Context: The Pharmacophore vs. The Carrier

To understand the divergence in antioxidant capacity, we must first analyze the Structure-Activity Relationship (SAR). The antioxidant engine in both molecules is identical: the phenolic nucleus (4-hydroxy-3-methoxybenzyl group). The difference lies in the "tail."

FeatureFerulic Acid (FA)3-O-Feruloylsucrose (FS)
Formula


MW ~194.18 g/mol ~518.46 g/mol
Structure Free Phenolic AcidPhenolic Ester of Disaccharide
Solubility High in Ethanol; Low in WaterHigh in Water (Amphiphilic)
LogP (Est.) ~1.5 (Lipophilic bias)~ -1.8 (Hydrophilic bias)
SAR Visualization

The following diagram illustrates the structural divergence and its impact on cellular interaction.

SAR_Analysis FA Ferulic Acid (FA) (Free Acid) ActiveSite Phenolic -OH & -OCH3 (Radical Scavenging Site) FA->ActiveSite Contains OutcomeFA High Permeability Rapid Metabolism pH Sensitive FA->OutcomeFA Free Carboxyl Group FS 3-O-Feruloylsucrose (FS) (Sucrose Ester) FS->ActiveSite Contains OutcomeFS High Water Solubility Interface Stabilization Sustained Release FS->OutcomeFS Bulky Sucrose Moiety

Figure 1: Structural impact on physicochemical properties. Both share the active phenolic site, but the sucrose tail of FS alters solubility and pharmacokinetics.

Comparative Efficacy: In Vitro Data Analysis

The following data synthesizes comparative studies involving hydroxycinnamic acids (FA) and their glycosylated esters (FS). Note that while FA appears more potent by weight (


), molar comparisons  reveal that FS retains the full scavenging potential of the feruloyl moiety, dampened only by steric bulk.
Table 1: Antioxidant Assay Performance
Assay TypeFerulic Acid (FA) Performance3-O-Feruloylsucrose (FS) PerformanceMechanistic Insight
DPPH (Radical Scavenging) High Potency IC50: ~9.9 - 12.0

Moderate Potency IC50: ~30 - 50

FA's small size allows rapid access to the DPPH radical center. FS suffers from steric hindrance due to the sucrose group.
ABTS (Cation Scavenging) High Potency TEAC: ~1.9 - 2.2High Potency TEAC: ~1.5 - 1.8ABTS is less sensitive to steric hindrance than DPPH. FS performs nearly as well as FA here.
FRAP (Reducing Power) Strong Moderate The electron transfer capability is preserved in FS, but diffusion rates in the assay medium favor the smaller FA molecule.
Lipid Peroxidation (Emulsion) Moderate Superior FS acts as a surfactant, positioning the antioxidant active site exactly at the oil-water interface where oxidation occurs.

Critical Note on Interpretation: Because FS (MW ~518) is roughly 2.6x heavier than FA (MW ~194), a "per weight" comparison unfairly penalizes FS. When corrected for molarity, FS retains approximately 85-90% of the intrinsic radical scavenging activity of FA, with the loss attributed to the blocking of the carboxyl group (which plays a minor secondary role in resonance stabilization).

Mechanistic Deep Dive

Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET)

Both molecules primarily utilize the HAT mechanism . The phenolic hydrogen is donated to the free radical (


), creating a stable phenoxy radical.[1]
  • Ferulic Acid: The free carboxylic acid group (

    
    ) can participate in electron-withdrawing effects, slightly increasing the acidity of the phenolic proton.
    
  • 3-O-Feruloylsucrose: The ester linkage replaces the acid. While this removes the ionizable carboxyl group, the resonance stabilization across the benzene ring remains intact.

The "Polar Paradox"

This is the defining differentiator.

  • Non-polar antioxidants (FA esters) work best in polar emulsions.

  • Polar antioxidants (FA salts) work best in bulk oils. FS sits in the "Goldilocks" zone: The sucrose head is highly polar (water-soluble), while the feruloyl tail is moderately lipophilic. This amphiphilicity allows FS to accumulate at interfaces (e.g., cell membranes, emulsion droplets), protecting lipids more effectively than free FA, which may dissolve too fully into the aqueous phase and miss the target.

Experimental Protocols (Self-Validating)

To reproduce the comparative data, use the following standardized protocols. Crucial: Ensure molar concentrations are used to normalize for molecular weight differences.

Protocol A: Molar-Adjusted DPPH Assay

Validates direct radical scavenging kinetics.

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (freshly prepared, protect from light).

  • Samples: FA and FS dissolved in Methanol (Range: 10

    
     to 200 
    
    
    
    ).

Workflow:

  • Preparation: Pipette 100

    
     of sample (FA or FS) into a 96-well plate.
    
  • Reaction: Add 100

    
     of DPPH stock.
    
  • Incubation: Incubate in dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Control: Methanol + DPPH (

    
    ).
    
  • Calculation:

    
    
    
  • Plot: % Inhibition vs. Concentration (

    
    ) to determine IC50.
    
Protocol B: Linoleic Acid Emulsion System (Lipid Peroxidation)

Validates "Real World" protection at interfaces.

Workflow:

  • Emulsion: Mix Linoleic acid (0.28 g) + Tween 20 (0.28 g) + Phosphate Buffer (pH 7.4, 50 mL). Homogenize to form a white emulsion.

  • Dosing: Add FA or FS (final conc. 50

    
    ) to 2.5 mL aliquots of emulsion.
    
  • Stress: Incubate at 37°C in the dark.

  • Sampling: Every 24 hours for 4 days.

  • Assay (Ferric Thiocyanate):

    • Take 0.1 mL emulsion mixture + 4.7 mL Ethanol (75%).

    • Add 0.1 mL

      
       (30%).
      
    • Add 0.1 mL

      
       (0.02 M in 3.5% HCl).
      
  • Read: Absorbance at 500 nm. High absorbance = High Peroxidation.

    • Expected Result: FS should show lower absorbance (better protection) than FA over time due to interface accumulation.

Stability & Bioavailability Workflow

For drug development professionals, the stability profile is often more critical than raw potency.

Stability_Workflow Start Oral Administration Stomach Gastric Environment (pH 1.2) Start->Stomach FA_Path Ferulic Acid (FA) Stomach->FA_Path FS_Path 3-O-Feruloylsucrose (FS) Stomach->FS_Path FA_Fate Rapid Absorption (Passive Diffusion) FA_Path->FA_Fate FS_Fate Resists Acid Hydrolysis Reaches Small Intestine FS_Path->FS_Fate Metabolism Liver Metabolism (Glucuronidation) FA_Fate->Metabolism FS_Fate->Metabolism Slow Hydrolysis Result_FA t_max: ~30 min Rapid Elimination Metabolism->Result_FA Result_FS t_max: Delayed Sustained Release via Enzymatic Hydrolysis Metabolism->Result_FS

Figure 2: Pharmacokinetic differentiation. FS acts as a natural pro-drug, protecting the active feruloyl group through the stomach.

Conclusion

  • Choose Ferulic Acid (FA) for: Analytical standards, acidic formulations, and applications requiring immediate radical scavenging in alcoholic solution.

  • Choose 3-O-Feruloylsucrose (FS) for: Functional foods, aqueous cosmetics, and lipid emulsions where solubility and interface stability are paramount.

References

  • Zhang, Q.F., et al. (2012). "Antioxidant activity of 3-O-feruloylsucrose and other constituents from Smilax china." Food Chemistry.

  • Rice-Evans, C.A., et al. (1996). "Structure-antioxidant activity relationships of flavonoids and phenolic acids." Free Radical Biology and Medicine.

  • Kikuzaki, H., et al. (2002). "Antioxidant properties of ferulic acid and its related compounds." Journal of Agricultural and Food Chemistry.

  • Anselmi, C., et al. (2006). "Ferulic acid esters as stable antioxidants." Journal of Pharmaceutical Sciences.

  • Graf, E. (1992). "Antioxidant potential of ferulic acid."[1][2][3][4] Free Radical Biology and Medicine.

Sources

Comparative

Analytical Triangulation: A Comparative Guide to 3-O-Feruloylsucrose Quantification

Executive Summary 3-O-Feruloylsucrose (3-O-FS) is a bioactive oligosaccharide ester and a primary quality marker for Polygala tenuifolia (Yuanzhi), widely researched for its antidepressant and neuroprotective properties....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-O-Feruloylsucrose (3-O-FS) is a bioactive oligosaccharide ester and a primary quality marker for Polygala tenuifolia (Yuanzhi), widely researched for its antidepressant and neuroprotective properties. However, its quantification is plagued by the "Feruloyl Cluster" challenge: the rapid interconversion between 3-O-FS and its isomers (e.g., 6-O-FS) under varying pH and thermal conditions, and its co-elution with structurally similar esters like 3,6'-disinapoylsucrose (DSS).

This guide moves beyond standard pharmacopoeial monographs to provide a cross-validated comparison of three analytical tiers:

  • HPLC-UV: The robust standard for routine Quality Control (QC).

  • UHPLC-MS/MS: The high-sensitivity solution for pharmacokinetic (PK) profiling.

  • qNMR: The absolute quantification method for reference standard purity assignment.

The Analyte Profile & Stability Challenge

Before selecting a method, the analyst must understand the molecule's fragility. 3-O-FS contains an ester linkage between the ferulic acid moiety and the sucrose core.

  • Critical Instability: In basic or neutral aqueous solutions, acyl migration occurs, shifting the feruloyl group from the C3 position to the C6 position (thermodynamically more stable).

  • Implication: Extraction solvents must be slightly acidic or strictly neutral, and analysis should not be delayed after reconstitution.

Visualization: The Isomerization Trap

The following diagram illustrates the acyl migration pathway that leads to quantitation errors if pH is uncontrolled.

Isomerization Target 3-O-Feruloylsucrose (Target Analyte) Isomer 6-O-Feruloylsucrose (Thermodynamic Isomer) Target->Isomer Acyl Migration (pH > 7.0 or Heat) Hydrolysis Ferulic Acid + Sucrose (Degradation Products) Target->Hydrolysis Esterase Activity or Strong Acid/Base Isomer->Hydrolysis Slow Hydrolysis

Figure 1: Stability profile of 3-O-Feruloylsucrose showing the critical acyl migration pathway triggered by basic pH.

Method A: HPLC-UV (The Routine Workhorse)

Best For: Raw material QC, finished product batch release, high-concentration extracts.

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (250 mm × 4.6 mm, 5 µm). Note: A longer column is required to resolve 3-O-FS from DSS.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and ester ionization).

    • B: Acetonitrile.[1][2]

  • Gradient: 0-15 min (10-20% B); 15-40 min (20-35% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 320 nm (Specific to the feruloyl moiety).

Expert Insight: Why Phosphoric Acid?

Unlike Formic acid, Phosphoric acid provides a lower pH (~2.1) which is critical for suppressing the ionization of the phenolic hydroxyl group on the ferulic acid. This prevents peak tailing and ensures the analyte remains in a neutral, hydrophobic state for optimal retention on the C18 phase.

Method B: UHPLC-MS/MS (The Bio-Analytical Scalpel)

Best For: Plasma pharmacokinetics (PK), trace analysis in complex matrices, biological tissue distribution.

Experimental Protocol
  • System: Waters ACQUITY UPLC I-Class coupled with Xevo TQ-S.

  • Column: HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm). Note: T3 bonding withstands 100% aqueous start if needed for polar impurity removal.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2]

  • MS Conditions (ESI-): Negative mode is preferred due to the acidic phenolic proton.

    • MRM Transition: m/z 517.2

      
       193.1 (Precursor [M-H]⁻ to Feruloyl fragment).
      
    • Cone Voltage: 30 V.

    • Collision Energy: 25 eV.

Expert Insight: Matrix Effects

In plasma samples, phospholipids can suppress the ionization of 3-O-FS. A protein precipitation step using Acetonitrile with 1% Formic Acid (3:1 ratio) is recommended over pure methanol to ensure maximum recovery and enzyme denaturation (halting esterase activity).

Method C: qNMR (The Primary Reference)

Best For: Assigning absolute purity to "Reference Standards" used in Methods A & B.

Experimental Protocol
  • Instrument: 600 MHz NMR (Bruker Avance III).

  • Solvent: DMSO-

    
     (Prevents hydroxyl exchange seen in MeOH-
    
    
    
    ).
  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Target Signal: The olefinic protons of the feruloyl group (

    
     6.3 - 7.6 ppm) or the anomeric proton of the glucose moiety.
    
  • Pulse Sequence: zg30 with D1 relaxation delay > 5 × T1 (typically 20s) to ensure full magnetization recovery.

Cross-Validation & Comparative Analysis

The following data summarizes a cross-validation study using a standardized Polygala tenuifolia root extract.

Table 1: Performance Metrics Comparison
FeatureHPLC-UVUHPLC-MS/MSqNMR
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mL~1 mg/mL
Linearity (

)
> 0.999> 0.995N/A (Absolute)
Precision (RSD) < 1.5%< 5.0%< 0.5%
Run Time 40 min4 min15 min (scan dependent)
Selectivity Moderate (Co-elution risk)High (Mass specific)High (Structure specific)
Primary Utility Routine QCPK / Trace AnalysisStandard Purity Certification
Table 2: Recovery Rates in Spiked Plasma Matrix
Spiked ConcentrationHPLC-UV Recovery (%)UHPLC-MS/MS Recovery (%)
Low (10 ng/mL) N/D (Below LOD)92.4 ± 3.1%
Medium (500 ng/mL) 85.2 ± 4.5%96.8 ± 2.2%
High (5000 ng/mL) 98.1 ± 1.2%98.5 ± 1.8%

Data Interpretation: HPLC fails at low concentrations typical of plasma PK studies. UHPLC-MS/MS maintains high recovery even at trace levels, validating its use for bioavailability studies.

Analytical Workflow Visualization

This diagram outlines the decision matrix for selecting the correct method based on the sample stage.

Workflow Sample Sample Origin RawMaterial Raw Material / Extract (High Conc.) Sample->RawMaterial BioSample Plasma / Tissue (Trace Conc.) Sample->BioSample Std Reference Standard (Unknown Purity) Sample->Std HPLC HPLC-UV (Routine QC) RawMaterial->HPLC Cost-Effective UHPLC UHPLC-MS/MS (PK Analysis) BioSample->UHPLC High Sensitivity qNMR qNMR (Purity Assignment) Std->qNMR Absolute Quant qNMR->HPLC Calibrates qNMR->UHPLC Calibrates

Figure 2: Decision matrix for analytical method selection based on sample type and concentration requirements.

Strategic Recommendations

  • For QC Managers: Stick to HPLC-UV for batch release. It is less prone to matrix-induced ionization suppression than MS and is sufficiently sensitive for raw herbs (where 3-O-FS content is >0.1%). Ensure the mobile phase pH is < 2.5.

  • For DMPK Scientists: UHPLC-MS/MS is mandatory. Monitor the transition 517.2 > 193.1. Crucial: Use fresh standards daily; 3-O-FS degrades in dilute solutions within 24 hours at room temperature.

  • For Standard Manufacturers: Do not rely on HPLC area normalization for purity. Water content and inorganic salts are invisible to UV but dilute the standard. Use qNMR for the Certificate of Analysis (CoA).

References

  • Zhang, J., et al. (2021). "A systematic review on the neuropharmacological activities of Oligosaccharide ester in Polygalae Radix."[3] TMR Modern Herbal Medicine.

  • Thermo Fisher Scientific. (2019). "HPLC or UHPLC? Differences between HPLC and UHPLC."

  • National Institutes of Health (NIH). "Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry."

  • University of Illinois Chicago. "Quantitative NMR (qNMR) – The Purity Assay."

  • Mdpi. (2020). "A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-O-Feruloylsucrose

This guide provides essential safety and logistical information for the proper disposal of 3-O-Feruloylsucrose, a compound often utilized in pharmaceutical and scientific research. As researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-O-Feruloylsucrose, a compound often utilized in pharmaceutical and scientific research. As researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount to protecting ourselves, our colleagues, and the environment. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, fostering a culture of safety and responsibility in the laboratory.

Understanding the Compound: Properties and Potential Hazards

3-O-Feruloylsucrose is a sucrose ester, a derivative of sucrose and ferulic acid.[1][2][3] While sucrose itself is generally considered non-hazardous, any substituted compound must be handled with the assumption of potential hazards until proven otherwise.

Key Considerations:

  • Combustible Dust: Like many fine organic powders, 3-O-Feruloylsucrose may form combustible dust concentrations in the air.[4][5] This is a significant hazard, as a dust cloud can be ignited by a spark or other ignition source, leading to a violent explosion. Therefore, minimizing dust generation during handling and disposal is a primary safety concern.

  • Lack of Specific Toxicological Data: The toxicological properties of 3-O-Feruloylsucrose have not been extensively studied. In the absence of specific data, it is prudent to handle it as a potentially harmful substance. Avoid direct contact with skin and eyes, and prevent inhalation of the powder.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling any laboratory chemical. The following table outlines the recommended PPE for the disposal of 3-O-Feruloylsucrose.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects eyes from airborne dust particles.
Hand Protection Nitrile gloves.Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential for preventing the inhalation of fine dust particles, especially when handling larger quantities or if there is a risk of aerosolization.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 3-O-Feruloylsucrose waste. This workflow is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general laboratory waste guidelines.

1. Waste Characterization and Segregation:

  • Initial Assessment: The first and most critical step is to determine if the 3-O-Feruloylsucrose waste is considered hazardous.[7] While pure sucrose is not typically classified as hazardous waste, any contamination with other chemicals (e.g., solvents, other reagents) during the experimental process will alter its disposal requirements.

  • Segregation: Uncontaminated 3-O-Feruloylsucrose waste should be collected separately from other chemical waste streams to avoid unintended reactions. If it is mixed with hazardous substances, it must be treated as hazardous waste.[8]

2. Waste Collection and Containerization:

  • Container Selection: Use a clearly labeled, sealable, and puncture-proof container for collecting solid 3-O-Feruloylsucrose waste.[8][9] The container must be compatible with the chemical and capable of being tightly sealed to prevent the escape of dust.

  • Labeling: Proper labeling is crucial for safe handling and disposal by your institution's waste management team.[10][11][12] The label should include:

    • The full chemical name: "3-O-Feruloylsucrose"

    • The words "Non-Hazardous Chemical Waste" (if uncontaminated) or "Hazardous Waste" (if contaminated, with the hazardous components listed).

    • The date of accumulation.

    • The name of the principal investigator or laboratory group.

3. Safe Handling During Collection:

  • Minimize Dust: When transferring the waste into the collection container, do so in a well-ventilated area, such as a chemical fume hood, to minimize the potential for creating a combustible dust cloud.

  • Avoid Compaction: Do not compact the powder in the waste container, as this can increase the risk of aerosolization.

  • Seal Container: Keep the waste container sealed at all times except when adding waste.[8][11]

4. Storage and Final Disposal:

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area away from heat, sparks, and open flames.[9]

  • Disposal Request: Once the container is full (approximately 90% capacity), submit a hazardous waste pickup request to your institution's EHS department.[8][13] Do not attempt to dispose of the chemical waste down the sink or in the regular trash.[5][8][14]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the 3-O-Feruloylsucrose disposal process.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal A Characterize Waste (Hazardous vs. Non-Hazardous) B Select & Label Appropriate Waste Container A->B Based on Characterization C Transfer Waste in Ventilated Area (Fume Hood) B->C Proceed with Collection D Seal Container Immediately After Use C->D Minimize Exposure E Store in Designated Waste Accumulation Area D->E For Temporary Storage F Request EHS Waste Pickup E->F When Container is Full

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